molecular formula C6H11NO B024970 Azepan-4-one CAS No. 105416-56-6

Azepan-4-one

Cat. No.: B024970
CAS No.: 105416-56-6
M. Wt: 113.16 g/mol
InChI Key: GMHPWGYTSXHHPI-UHFFFAOYSA-N
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Description

Azepan-4-one is a seven-membered cyclic lactam (azepane ring with a ketone group) that serves as a highly valuable and versatile synthetic intermediate in organic and medicinal chemistry. Its core structure is a key building block for the construction of functionalized azepanes, a nitrogen-containing heterocycle frequently identified in a large array of compounds studied for biological activities. Researchers utilize this compound as a pivotal precursor in the development of novel synthetic methodologies. For instance, it can be efficiently synthesized via a gold-catalyzed [5+2] annulation reaction, a method that offers high regioselectivities and good to excellent diastereoselectivities for accessing the this compound scaffold. This makes it an ideal substrate for probing new reaction pathways and constructing complex molecular architectures. In medicinal chemistry, the azepane scaffold is a privileged structure found in various natural products and pharmaceuticals. As such, this compound provides a crucial starting point for the synthesis of diverse compound libraries aimed at drug discovery. Its ketone functionality offers a handle for further chemical modifications, enabling researchers to explore structure-activity relationships and develop new therapeutic agents. Available as a solid, often in a salt form such as the hydrochloride, this compound is provided for research applications exclusively.

Properties

IUPAC Name

azepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-2-1-4-7-5-3-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHPWGYTSXHHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363553
Record name Azepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105416-56-6
Record name Azepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azepan-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Azepan-4-one hydrochloride, a key intermediate in the pharmaceutical industry. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and comparative data.

Synthesis via Ring Expansion of 1-Methylpiperidine-4-ketone

A notable and efficient method for the synthesis of N-methylthis compound hydrochloride involves a ring expansion of the more readily available 1-methylpiperidine-4-ketone. This multi-step process is advantageous due to its relatively short route and mild reaction conditions.[1]

Experimental Protocol

Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol

To a solution of 1-methylpiperidine-4-ketone, nitromethane is added under basic conditions, typically using potassium hydroxide in ethanol, to yield 1-methyl-4-(nitromethyl)piperidin-4-ol. The reaction mixture is stirred at room temperature for 48 hours. The resulting solid is filtered and washed to give the product.

Step 2: Synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol

The nitro group of 1-methyl-4-(nitromethyl)piperidin-4-ol is reduced to a primary amine. This is commonly achieved through catalytic hydrogenation.

Step 3: Synthesis of N-methylhexahydroazepin-4-one hydrochloride

The final step involves the ring expansion of 4-(aminomethyl)-1-methylpiperidin-4-ol. 5g (34.67 mmol) of 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in 50 ml of glacial acetic acid and cooled to 0°C. A solution of sodium nitrite (2.46g, 35.71 mmol) in 25 ml of water is added slowly while maintaining the temperature at 0°C. The reaction is stirred overnight. Following the reaction, 250 ml of dichloromethane (DCM) is added, and the pH is adjusted to 7-8 with sodium bicarbonate. The DCM layer is separated, and the aqueous layer is extracted twice with 50 ml of DCM. The combined organic layers are concentrated. The resulting oil is dissolved in 20 ml of isopropanol, and the pH is adjusted to <6 with 3 ml of a hydrogen chloride solution in isopropanol. The product crystallizes upon cooling and is dried under reduced pressure.[1]

Quantitative Data
StepReactantsProductYieldSpectroscopic Data (¹H NMR)
1. Nitromethane Addition1-methylpiperidine-4-ketone, Nitromethane, Potassium Hydroxide, Ethanol1-methyl-4-(nitromethyl)piperidin-4-ol80.4%(d-DMSO, 400MHz): δ 5.01 (s, 1H), 4.47 (s, 2H), 2.41-2.40 (m, 2H), 2.21-2.15 (m, 2H), 2.12 (s, 3H), 1.64-1.53 (m, 4H)[1]
2. Nitro Group Reduction1-methyl-4-(nitromethyl)piperidin-4-ol4-(aminomethyl)-1-methylpiperidin-4-ol--
3. Ring Expansion and Hydrochloride Salt Formation4-(aminomethyl)-1-methylpiperidin-4-ol, Sodium Nitrite, Glacial Acetic Acid, HCl in IsopropanolN-methylhexahydroazepin-4-one hydrochloride87.0%(d-DMSO, 400MHz): δ 11[1]

Synthesis from N-Methyl-2-pyrrolidone (NMP) via Dieckmann Condensation

A classical and widely cited method for the synthesis of N-methylthis compound hydrochloride commences with the ring-opening of N-methyl-2-pyrrolidone (NMP). This is followed by a series of reactions culminating in an intramolecular Dieckmann condensation to form the seven-membered ring. This method is suitable for large-scale production due to the low cost of the starting material.[2]

Experimental Protocol

Step 1: Synthesis of 4-methylaminobutyric acid hydrochloride

N-methyl-2-pyrrolidone is heated under reflux in the presence of hydrochloric acid for 3 to 8 hours.[2] In a specific example, 18g of NMP is refluxed with 37ml of concentrated hydrochloric acid for 5 hours. After cooling, the hydrochloric acid is removed under reduced pressure. The remaining solid is crystallized from cold acetone to yield 4-methylaminobutyric acid hydrochloride.[2]

Step 2: Synthesis of 4-methylaminobutyric acid methyl ester hydrochloride

The 4-methylaminobutyric acid hydrochloride is esterified by reacting it with methanol and thionyl chloride.[2]

Step 3: Synthesis of the Diester

The methyl ester from the previous step is reacted with methyl acrylate and triethylamine in methanol to form the corresponding diester.[2]

Step 4: Dieckmann Condensation

The diester undergoes an intramolecular cyclization reaction (Dieckmann condensation) using a strong base such as potassium tert-butoxide to yield N-methylhexahydroazepin-4-one.[2]

Step 5: Hydrochloride Salt Formation

The N-methylhexahydroazepin-4-one is treated with hydrochloric acid in isopropanol, and the pH is adjusted to 1.0-2.0 to induce crystallization of N-methylhexahydroazepin-4-one hydrochloride.[2]

Quantitative Data
StepReactantsProductYieldMelting Point (°C)Purity (GC)
1. Ring Opening of NMPN-methyl-2-pyrrolidone, Concentrated Hydrochloric Acid4-methylaminobutyric acid hydrochloride88.2%--
2. Esterification4-methylaminobutyric acid hydrochloride, Methanol, Thionyl Chloride4-methylaminobutyric acid methyl ester hydrochloride---
3. Diester Formation4-methylaminobutyric acid methyl ester hydrochloride, Methyl Acrylate, Triethylamine, MethanolDiester intermediate---
4. Dieckmann CondensationDiester intermediate, Potassium tert-butoxideN-methylhexahydroazepin-4-one---
5. Hydrochloride Salt FormationN-methylhexahydroazepin-4-one, Hydrochloric Acid in IsopropanolN-methylhexahydroazepin-4-one hydrochloride95.64%165.8-166.499%

Classical Synthesis via Dieckmann Condensation of a Preformed Diester

This approach is a variation of the NMP route where the key diester intermediate is synthesized from starting materials other than NMP, followed by the crucial Dieckmann condensation.

Experimental Protocol

The synthesis begins with a suitable precursor that can be converted to ethyl 4-(2-carbethoxyethyl-methylamino)butyrate. This diester is then subjected to intramolecular cyclization using a strong base like sodium ethoxide in an inert solvent. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated, followed by the formation of the hydrochloride salt to yield this compound hydrochloride.

Signaling Pathways and Experimental Workflows

Synthesis_from_1_Methylpiperidine_4_ketone A 1-Methylpiperidine-4-ketone B 1-Methyl-4-(nitromethyl)piperidin-4-ol A->B Nitromethane, KOH, Ethanol C 4-(Aminomethyl)-1-methylpiperidin-4-ol B->C Catalytic Hydrogenation D N-Methylthis compound hydrochloride C->D NaNO2, Acetic Acid, then HCl Synthesis_from_NMP A N-Methyl-2-pyrrolidone (NMP) B 4-Methylaminobutyric acid hydrochloride A->B HCl, Reflux C 4-Methylaminobutyric acid methyl ester hydrochloride B->C Methanol, SOCl2 D Diester Intermediate C->D Methyl acrylate, Triethylamine E N-Methylthis compound D->E Potassium tert-butoxide (Dieckmann Condensation) F N-Methylthis compound hydrochloride E->F HCl, Isopropanol

References

Azepan-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Chemical and Physical Properties

Azepan-4-one is a cyclic ketone and a secondary amine, making it a versatile building block in organic synthesis. The majority of readily available experimental data pertains to its hydrochloride salt, which is a more stable and commonly supplied form.

Identifiers and General Properties

A summary of the key identifiers for this compound and its hydrochloride salt is presented below.

PropertyThis compoundThis compound Hydrochloride
IUPAC Name This compound[1]This compound;hydrochloride[2]
Synonyms Hexahydro-4H-azepin-4-one, 4-Azepanone, 4-OxohomopiperidinePerhydroazepin-4-one hydrochloride, Hexahydro-4H-azepin-4-one HCl
CAS Number 105416-56-6[1]50492-22-3[2]
Molecular Formula C₆H₁₁NO[1]C₆H₁₂ClNO[2]
Molecular Weight 113.16 g/mol [1]149.62 g/mol [2]
Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of this compound and its hydrochloride salt. It is important to note that some of the data for the free base are computational predictions and should be verified experimentally.

PropertyValue (this compound)Value (this compound Hydrochloride)Notes
Melting Point Not available179 °CExperimental value.
Boiling Point 198.4 ± 23.0 °C at 760 mmHgNot applicablePredicted value.
Density 1.0 ± 0.1 g/cm³Not availablePredicted value.
Flash Point 91.7 ± 22.8 °C>110 °CPredicted value.
Solubility Soluble in water and polar organic solvents.Soluble in water.Predicted based on structure.
pKa Not availableNot available
LogP -0.35Not availablePredicted value.

Synthesis and Purification

While a definitive, detailed experimental protocol for the synthesis of the parent this compound is not widely published, several strategies for the preparation of this compound derivatives are described in the literature. A plausible and commonly employed method is the reductive aminocyclization of a suitable dialdehyde precursor.

Plausible Synthesis Route: Reductive Aminocyclization

This method involves the ozonolysis of a protected cyclohexenone to a dialdehyde, followed by cyclization with an amine source and subsequent reduction.

Reaction Scheme:

General Experimental Protocol for Synthesis

The following is a generalized protocol based on similar syntheses of N-substituted hexahydro-4H-azepin-4-ones.

Materials:

  • 2-Cyclohexen-1-one

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Methanol

  • Ozone source

  • Triethyl phosphite or other reducing agent

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetonitrile

  • Phosphate buffer

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Protection of the Ketone: 2-Cyclohexen-1-one is refluxed with ethylene glycol and a catalytic amount of p-TsOH in toluene with a Dean-Stark apparatus to form the corresponding ketal.

  • Ozonolysis: The protected cyclohexene is dissolved in methanol and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed, and a reducing agent (e.g., triethyl phosphite) is added to work up the ozonide, yielding the dialdehyde.

  • Reductive Aminocyclization: The crude dialdehyde is dissolved in acetonitrile, and ammonium chloride and a phosphate buffer are added. Sodium cyanoborohydride is then added portion-wise. The reaction is stirred until completion, leading to the formation of the protected azepane ring.

  • Deprotection: The ketal protecting group is removed by treatment with aqueous hydrochloric acid to yield this compound hydrochloride. The free base can be obtained by neutralization.

Purification

Purification of this compound can be achieved through several methods, depending on the purity of the crude product and the nature of the impurities.

  • Distillation: For the free base, which is expected to be a liquid or low-melting solid, vacuum distillation can be an effective purification method.

  • Recrystallization: The hydrochloride salt is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (for the free base), would likely be effective.

Spectroscopic and Chromatographic Characterization

Characterization of the synthesized this compound is crucial to confirm its structure and purity. The following are the expected spectroscopic and chromatographic properties and general protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):

  • δ ~3.0-3.5 ppm (m, 4H): Protons on the carbons alpha to the nitrogen (C2-H₂ and C7-H₂).

  • δ ~2.5-2.8 ppm (m, 4H): Protons on the carbons alpha to the carbonyl group (C3-H₂ and C5-H₂).

  • δ ~1.8-2.2 ppm (m, 1H): NH proton, which may be broad and its chemical shift can be concentration-dependent. This signal will exchange with D₂O.

  • δ ~1.5-1.9 ppm (m, 2H): Protons on the C6 carbon.

Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):

  • δ ~208-212 ppm: Carbonyl carbon (C4).

  • δ ~45-50 ppm: Carbons alpha to the nitrogen (C2 and C7).

  • δ ~40-45 ppm: Carbons alpha to the carbonyl group (C3 and C5).

  • δ ~25-30 ppm: C6 carbon.

General NMR Experimental Protocol:

  • Prepare a solution of this compound (or its hydrochloride salt) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on expected values and coupling patterns.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (neat):

  • ~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.

  • ~2850-2950 cm⁻¹: C-H stretching of the aliphatic CH₂ groups.

  • ~1710 cm⁻¹ (strong): C=O stretching of the ketone.

  • ~1400-1500 cm⁻¹: C-H bending vibrations.

  • ~1100-1200 cm⁻¹: C-N stretching vibration.

General FT-IR Experimental Protocol (ATR):

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the neat this compound sample onto the ATR crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 113.

  • Major Fragmentation Peaks: Fragmentation is likely to occur alpha to the carbonyl group and the nitrogen atom, leading to characteristic fragment ions.

General GC-MS Experimental Protocol:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting this compound.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

The hydrochloride salt of this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Precautionary Measures:

  • Use only in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Visualizations

Logical Relationship of this compound Properties

Azepan_4_one_Properties Figure 1: Interconnectivity of this compound Properties A This compound C₆H₁₁NO B Molecular Structure A->B Determines C Physical Properties (Melting Point, Boiling Point, Solubility) B->C Influences D Spectroscopic Data (NMR, IR, MS) B->D Characterized by E Chemical Reactivity (e.g., Synthesis Intermediate) B->E Governs F Safety & Handling C->F Informs D->B Confirms E->A Used to synthesize derivatives

Figure 1: Interconnectivity of this compound Properties

General Experimental Workflow for Characterization

Characterization_Workflow Figure 2: General Workflow for this compound Characterization start Synthesized Crude This compound purification Purification (Distillation/Recrystallization/ Column Chromatography) start->purification purity_check Purity Assessment (e.g., TLC, GC) purification->purity_check purity_check->purification If impure structure_elucidation Structural Elucidation purity_check->structure_elucidation If pure nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr ir IR Spectroscopy structure_elucidation->ir ms Mass Spectrometry structure_elucidation->ms final_product Pure, Characterized This compound nmr->final_product ir->final_product ms->final_product

References

An In-depth Technical Guide to the Structure Elucidation of Azepan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of Azepan-4-one derivatives. This compound, a seven-membered heterocyclic ketone, serves as a crucial scaffold in medicinal chemistry due to its presence in various biologically active compounds. The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

This document details the core analytical techniques employed for structure elucidation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. For each technique, experimental protocols, data interpretation, and representative data are presented.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Experimental Protocol: Mass Spectrometry

A typical protocol for the analysis of an this compound derivative using LC-MS is as follows:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent like methanol or acetonitrile. The solution should be filtered through a 0.22 µm syringe filter before injection.

  • Instrumentation: Utilize a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS). A Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer is recommended for high-resolution mass accuracy.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to generate the protonated molecule [M+H]+.

    • Mass Range: Acquire data over a mass-to-charge (m/z) range of 50-500.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion using Collision-Induced Dissociation (CID) to obtain structural information.

Data Presentation: Hypothetical MS/MS Fragmentation Data

The following table presents hypothetical quantitative data that could be obtained from a tandem MS analysis of a representative this compound derivative, N-benzyl-azepan-4-one.

Parent Ion (m/z) Fragment Ion (m/z) Proposed Structure of Fragment Relative Abundance (%)
204.1383 ([M+H]+)175.1226[M+H - CH2CH3]+25
204.1383 ([M+H]+)146.0964[M+H - C4H8]+40
204.1383 ([M+H]+)91.0542[C7H7]+ (tropylium ion)100

Visualization: Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Dissolution Dissolve in Methanol/Acetonitrile Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into LC-MS Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 MS Scan (Parent Ion) Ionization->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Detection Mass Detection (TOF) MS2->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Elucidation Structure Elucidation Spectrum->Elucidation

Caption: Workflow for LC-MS based structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structure elucidation of organic molecules. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of an this compound derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire spectra with a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire spectra with a spectral width of 200-240 ppm, using proton decoupling. A larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).

Data Presentation: Hypothetical NMR Data

The following table presents hypothetical ¹H and ¹³C NMR data for the core this compound structure. Chemical shifts are highly dependent on substitution patterns.

Position Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
C23.0 - 3.450 - 55
C32.5 - 2.940 - 45
C4-208 - 212
C52.5 - 2.940 - 45
C61.8 - 2.225 - 30
C73.0 - 3.450 - 55
NH1.5 - 3.0 (broad)-

Visualization: NMR Data Interpretation Logic

NMR_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_structure Structure Determination H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Molecular Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Final_Structure Propose Final Structure Fragments->Final_Structure

Caption: Logical flow of NMR data for structure elucidation.

X-ray Crystallography

X-ray crystallography provides unambiguous, three-dimensional structural information, including absolute configuration.[1] It is the gold standard for structure elucidation when suitable single crystals can be obtained.[1]

Experimental Protocol: X-ray Crystallography

The major steps involved in an X-ray crystallographic study are as follows:[1]

  • Crystallization: This is often the most challenging step.[1] Slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution are common techniques to grow single crystals of the this compound derivative.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.[2][3]

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The structural model is refined against the experimental data to improve its accuracy.

Data Presentation: Crystallographic Data

The following table shows an example of crystallographic data that would be reported for an this compound derivative.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
R-factor0.045

Visualization: X-ray Crystallography Workflow

XRay_Workflow Start Purified Compound Crystallization Crystal Growth Start->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (e.g., CIF check) Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

References

Spectroscopic Characterization of Azepan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azepan-4-one, a seven-membered heterocyclic ketone, serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are presented to aid researchers in obtaining and interpreting this crucial analytical data.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.0 - 3.2Triplet2HH-5
~ 2.8 - 3.0Triplet2HH-3
~ 2.5 - 2.7Triplet2HH-7
~ 1.8 - 2.0Multiplet2HH-6
~ 1.6 - 1.8Singlet (broad)1HN-H
~ 1.5 - 1.7Multiplet2HH-2

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm. The solvent used can influence these values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 208 - 212C=O (C-4)
~ 45 - 50C-5
~ 40 - 45C-3
~ 35 - 40C-7
~ 25 - 30C-6
~ 20 - 25C-2

Note: Proton-decoupled spectra are assumed. The carbonyl carbon signal is typically found significantly downfield.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3300 - 3400Medium, BroadN-H Stretch
~ 2850 - 3000StrongC-H Stretch (Aliphatic)
~ 1715StrongC=O Stretch (Ketone)[2]
~ 1450 - 1470MediumC-H Bend (Scissoring)
~ 1250 - 1350Medium - StrongC-N Stretch

Note: The carbonyl (C=O) stretch is a characteristic and strong absorption for ketones.[2] For cyclic ketones, ring strain can affect the exact wavenumber.[1][3]

Table 4: Mass Spectrometry (MS) Data for this compound

m/zProposed Fragment
113[M]⁺ (Molecular Ion)
85[M - CO]⁺
84[M - CH₂NH]⁺
56[M - CO - C₂H₅]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Note: The molecular formula for this compound is C₆H₁₁NO, with a molecular weight of approximately 113.16 g/mol .[4][5] The fragmentation pattern is predicted based on typical cleavage for cyclic ketones and amines, such as alpha-cleavage.[1][6][7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[8]

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and sharp signals.[8]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. An adequate number of scans should be co-added to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid or liquid this compound directly onto the ATR crystal.

    • Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal.[9]

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan with a clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[9]

  • Data Acquisition:

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[9]

  • Data Processing:

    • The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • For techniques like Electrospray Ionization (ESI), the sample is introduced directly into the ion source.

  • Instrument Setup:

    • The mass spectrometer can be operated in various ionization modes, such as ESI or Electron Ionization (EI). ESI is a soft ionization technique that often preserves the molecular ion, while EI is a higher-energy method that results in more extensive fragmentation.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragments.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific parent ion is selected and fragmented to produce a daughter ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragments observed can provide information about the different functional groups and their connectivity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic analysis of a chemical compound.

This comprehensive guide provides the foundational spectroscopic information and experimental protocols necessary for the analysis of this compound. The presented data and methodologies are essential for researchers in the fields of chemistry and drug development for the accurate identification and characterization of this important heterocyclic compound.

References

The Rising Therapeutic Potential of Azepan-4-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a core structure of increasing importance in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it a valuable building block for developing novel therapeutic agents with diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of Azepan-4-one analogs, focusing on their anticancer, neuroprotective, and enzyme-inhibiting properties. It includes quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows to support ongoing research and development efforts.

Anticancer Activity

Derivatives of the azepane core, particularly A-ring azepano-triterpenoids, have demonstrated significant cytotoxic potential against a range of human cancer cell lines. These compounds often induce apoptosis (programmed cell death) and cell cycle arrest, highlighting their promise as novel anticancer drug candidates.[3][4][5]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various this compound analogs has been evaluated against multiple cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), and EC50 (half-maximal effective concentration) values, are summarized below.

Compound ClassAnalog/CompoundCancer Cell LineActivity (µM)MetricReference
A-azepano-triterpenoid Azepanoallobetulinic acid amide (11)FaDu (Head and Neck)0.88EC50[3]
Azepanoallobetulinic acid amide (11)A2780 (Ovarian)1.19EC50[3]
Azepano-glycyrrhetol-diene (6)A2780 (Ovarian)3.93EC50[3]
Azepanoerythrodiol (3)K-562 (Leukemia)< 1.0GI50[6]
Azepanoallobetulinic acid amide (11)RPMI-8226 (Leukemia)0.20GI50[6]
Azepano‐betulinic amides Cyclohexyl-amide derivativeHCT-15 (Colon)0.57 - 14.30GI50[4]
A-azepano-28-amino-betulinVarious (NCI-60 panel)1.16 - 2.27GI50[4]
Pyrrolo[1,2-a]azepine Not specifiedHepG2 (Liver)Nanomolar rangeIC50[5]
Not specifiedMCF-7 (Breast)Nanomolar rangeIC50[5]
1,2,4-oxadiazole-5-one azepane Not specifiedMCF-7 (Breast)15.63 - 31.82IC50[5]

Inhibition of Cathepsin K

Azepanone-based structures have been synthesized as potent and selective inhibitors of Cathepsin K, a cysteine protease predominantly involved in bone resorption by osteoclasts.[7] Inhibition of this enzyme is a key therapeutic strategy for treating osteoporosis.[8] Analogs have been developed with nanomolar and even picomolar potency.

Quantitative Cathepsin K Inhibition Data

The inhibitory activity of azepanone analogs against Cathepsin K is detailed below, including data on selectivity against other cathepsin enzymes.

Compound ID / DescriptionTarget EnzymeKᵢ / Kᵢ,app (nM)Selectivity vs. Other CathepsinsReference
Azepanone Analog (20) Human Cathepsin K0.16-[7]
Azepanone Analog (24) Human Cathepsin K0.0048-[7]
Rat Cathepsin K4.8-[7]
4S-7-cis-methylazepanone (10) Human Cathepsin K0.041Cat L (0.068 nM), Cat V (0.053 nM), Cat S (1.6 nM), Cat B (15 nM)[8][9]
Symmetrical Ketone (1) Human Cathepsin K22Cat L (340 nM), Cat B (1300 nM), Cat S (890 nM)[8]
Acylhydrazone (9) Human Cathepsin K10Highly selective vs. Cat B, L, S[10]
ONO-5334 Human Cathepsin K0.1Cat S (0.83 nM), Cat L (17 nM), Cat B (32 nM)[8]

Activity on Monoamine Transporters

Certain chiral N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating various neuropsychiatric disorders.[1]

Quantitative Monoamine Transporter Inhibition Data

The inhibitory potency (IC50) of a lead N-benzylated bicyclic azepane analog against human monoamine transporters is summarized below.

Compound IDTarget TransporterIC50 (nM)Reference CompoundRef. IC50 (nM)Reference
(R,R)-1a NET6.5Atomoxetine4.5
DAT49Amoxapine35
SERT110Venlafaxine43
σ-1R~110--

Antimicrobial Activity

While data specifically on this compound analogs is limited, related seven-membered heterocyclic structures containing the azepine ring have been evaluated for antimicrobial properties. These studies provide a basis for exploring the potential of the azepane core in developing new anti-infective agents.

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) values for several azepine derivatives against various bacterial and fungal strains are presented below. It is important to note that these compounds are structurally distinct from simple this compound analogs but share the seven-membered nitrogen ring.

Compound ClassCompound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5H-pyridobenzazepine Derivative 8S. aureus39C. albicans156[9]
Derivative 8E. coli78A. brasiliensis1250[9]
Derivative 12S. aureus39C. albicans156[9]
Thiazole-based pyrimido[1][6]diazepine Derivative 7a--C. neoformans7.8 - 31.2[5]
Derivative 7b--C. neoformans7.8 - 31.2[5]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

  • Anticancer Activity: Many cytotoxic agents function by modulating survival pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. Inhibition of this pathway, for instance by blocking kinases like Akt or mTOR, can halt proliferation and induce apoptosis. Azepane analogs with anticancer effects may target components of this critical cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

PI3K/Akt/mTOR signaling pathway in cancer cell proliferation.
  • Cathepsin K Inhibition: In bone tissue, osteoclast differentiation and activity are driven by the RANKL/RANK signaling pathway . The binding of RANKL to its receptor RANK on osteoclast precursors triggers a cascade that upregulates the transcription factor NFATc1. NFATc1, in turn, promotes the expression of Cathepsin K, which is then secreted to degrade the bone matrix. Azepanone inhibitors block the final enzymatic step in this process.

CathepsinK_Pathway cluster_osteoclast Osteoclast Precursor / Osteoclast RANK RANK Receptor NFATc1 NFATc1 (Transcription Factor) RANK->NFATc1 Activates Signaling Cascade to Upregulate CatK_Gene Cathepsin K Gene NFATc1->CatK_Gene Promotes Transcription CatK_Enzyme Cathepsin K (Enzyme) CatK_Gene->CatK_Enzyme Expresses Bone Bone Matrix (Collagen) CatK_Enzyme->Bone Degrades RANKL RANKL RANKL->RANK Binds Degradation Bone Resorption Bone->Degradation Azepanone This compound Inhibitor Azepanone->CatK_Enzyme Inhibits

RANKL/RANK pathway leading to Cathepsin K-mediated bone resorption.
  • Monoamine Transporter Modulation: The function of the Dopamine Transporter (DAT) is to clear dopamine from the synapse. This process is crucial for terminating the neurotransmitter signal. DAT function is regulated by protein kinases and interactions with other proteins. Bicyclic azepane analogs act as inhibitors, blocking the reuptake of dopamine and other monoamines, thereby increasing their concentration in the synapse and enhancing neurotransmission.

References

The Azepan-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a significant structural motif in the design and discovery of novel therapeutic agents. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling optimal interactions with biological targets. Within this class of compounds, the Azepan-4-one core, featuring a ketone at the 4-position, serves as a versatile synthetic intermediate and a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive review of the medicinal chemistry of this compound, detailing its synthesis, pharmacological applications, and the underlying mechanisms of action.

I. Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold can be achieved through various synthetic routes, often tailored to the desired substitution pattern. A notable and efficient method involves a gold-catalyzed two-step [5 + 2] annulation.[1] This approach has demonstrated high regioselectivity and good to excellent diastereoselectivity, making it a valuable tool for accessing diverse this compound derivatives.[1]

Experimental Protocol: Gold-Catalyzed Two-Step [5 + 2] Annulation for the Synthesis of Azepan-4-ones[1]

Step 1: Alkylation of Secondary Amines

  • To a solution of the secondary amine (1.0 equiv.) in acetonitrile (MeCN) is added potassium carbonate (K₂CO₃) as a base.

  • Pent-4-yn-1-yl tosylate (2.0 equiv.) is added, and the reaction mixture is refluxed for 12 hours.

  • Upon completion, the reaction is worked up to yield the N-alkynylated amine.

Step 2: One-Pot Oxidation and Gold-Catalyzed Cyclization

  • The N-alkynylated amine from Step 1 is dissolved in a suitable solvent.

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.0 equiv.) is added to oxidize the amine.

  • A gold catalyst, such as (2-biphenyl)Cy₂PAuNTf₂ (5 mol%), is then added at 0 °C to initiate the cyclization.

  • The reaction proceeds to form the corresponding this compound derivative.

This protocol has been successfully applied to a range of symmetric and non-symmetric secondary amines, demonstrating its versatility. The yields for this two-step process are generally good, as summarized in the table below.

Data Presentation: Yields of Two-Step this compound Synthesis
EntrySubstrate (Secondary Amine)ProductYield (%) (1st Step)Yield (%) (2nd Step)
1Dibenzylamine9987
2Bis(4-methoxybenzyl)amine9851
3Pyrrolidine8880
4Azepane8389
5N-Methylbenzylamine7869
6N-Benzylaniline8585
7N-Butylaniline9373
8N-Methylcyclohexylamine9171
9Di-n-butylamine8070
10Diisobutylamine9963
11N-Benzyl-tert-butylamine9093
122-Methylpiperidine8774
134-Methylpiperidine8476

Table adapted from reference[1]. Yields are for the isolated products of each step.

II. Pharmacological Applications and Biological Activity

This compound derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.[2] These include applications as anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, as well as modulators of G protein-coupled receptors (GPCRs) like cannabinoid and histamine H3 receptors.[2][3]

Cannabinoid Receptor Modulation

A notable example is the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as potent and selective agonists of the cannabinoid type 2 (CB2) receptor.[3] The CB2 receptor is a promising therapeutic target for inflammatory pain, as its activation is not associated with the psychoactive side effects mediated by the cannabinoid type 1 (CB1) receptor.[3]

Data Presentation: In Vitro Activity of this compound Derivatives at Cannabinoid Receptors
CompoundCB2 EC₅₀ (nM)CB2 Eₘₐₓ (%)CB1 EC₅₀ (μM)CB1/CB2 Selectivity Ratio
25r 21.087> 30> 1428

Table adapted from reference[3]. EC₅₀ is the half-maximal effective concentration. Eₘₐₓ is the maximum effect.

The high selectivity of compounds like 25r for the CB2 receptor over the CB1 receptor highlights the potential of the this compound scaffold in designing targeted therapies with improved safety profiles.[3]

Experimental Protocol: In Vitro CB2 Receptor Activation Assay

This protocol outlines a general procedure for assessing the agonist activity of this compound derivatives at the CB2 receptor using a cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing the human CB2 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Forskolin.

  • Test compounds (this compound derivatives).

  • cAMP detection kit (e.g., HTRF-based).

Procedure:

  • Cell Culture: Culture the HEK293-hCB2 cells under standard conditions.

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay:

    • Remove the culture medium from the cells.

    • Add the test compounds to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection:

    • Lyse the cells and follow the instructions of the cAMP detection kit to measure the levels of intracellular cAMP.

  • Data Analysis:

    • Plot the cAMP levels against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

III. Signaling Pathways and Mechanism of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of intracellular signaling pathways. For instance, the activation of the CB2 receptor, a Gi/o-coupled GPCR, by an this compound agonist would initiate a signaling cascade that ultimately leads to the observed therapeutic effects, such as the reduction of inflammation and pain.

Hypothetical Signaling Pathway for a CB2 Receptor Agonist

The following diagram illustrates the general signaling pathway initiated by the activation of the CB2 receptor by a hypothetical this compound agonist.

CB2_Signaling cluster_membrane Cell Membrane Azepan_Agonist This compound Agonist CB2R CB2 Receptor Azepan_Agonist->CB2R Binds to G_Protein Gi/o Protein CB2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Inhibited conversion ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Modulates Biological_Effect Biological Effect (e.g., Reduced Inflammation) Gene_Expression->Biological_Effect Inhibited conversion

Caption: Hypothetical signaling pathway of an this compound CB2 receptor agonist.

IV. Future Perspectives

The this compound core continues to be a fertile ground for medicinal chemistry research. The development of novel synthetic methodologies will undoubtedly expand the accessible chemical space, allowing for the creation of more diverse and complex derivatives. Further exploration of the pharmacological properties of these compounds against a wider range of biological targets is warranted. In particular, the investigation of this compound derivatives for central nervous system disorders, leveraging their potential to cross the blood-brain barrier, represents a promising avenue for future drug discovery efforts. The elucidation of the precise mechanisms of action and the identification of the specific signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics.

References

Azepan-4-one as a Scaffold in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it an attractive core for the design of novel therapeutic agents. Among its derivatives, Azepan-4-one serves as a versatile synthetic intermediate for generating a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the role of the this compound scaffold in drug discovery, detailing its synthesis, biological activities, and mechanisms of action across various therapeutic areas.

Introduction to the this compound Scaffold

The azepane motif is present in numerous natural products and FDA-approved drugs, demonstrating a broad spectrum of pharmacological properties, including anticancer, antiviral, neuroprotective, and anti-inflammatory activities.[1] The conformational diversity of the substituted azepane ring is often a determining factor in its bioactivity, highlighting the importance of synthetic strategies that allow for precise control over stereochemistry and substituent placement.[2] this compound, with its ketone functionality, provides a convenient handle for further chemical modifications, enabling the exploration of extensive chemical space and the optimization of structure-activity relationships (SAR).

Synthesis of this compound Derivatives

The construction of the azepane ring and its derivatives can be achieved through various synthetic strategies, including ring-closing reactions, ring-expansion reactions, and multi-step sequences.[3] A common and effective method for the synthesis of substituted azepanes is the Beckmann rearrangement of cyclohexanone oximes.[4]

General Experimental Protocol: Synthesis of a Fused Bicyclic Azepane

This protocol describes the synthesis of a cis-fused (5,7)-diamine azepane derivative, illustrating a typical multi-step synthetic sequence.[4]

  • Oxime Formation: A solution of the starting cyclohexanone derivative in a suitable solvent (e.g., ethanol) is treated with hydroxylamine hydrochloride and a base (e.g., sodium acetate) at reflux to afford the corresponding oxime.

  • Tosylation: The oxime is then reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) in a solvent like dichloromethane at 0 °C to room temperature to yield the oxime tosylate.

  • Beckmann Rearrangement: The oxime tosylate is subjected to Beckmann rearrangement conditions, often by heating in a suitable solvent (e.g., acetonitrile/water), to produce the corresponding lactam. Regioisomers may be formed and require separation by chromatography.

  • Reduction: The purified lactam is reduced to the corresponding azepane using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) at reflux.

  • Deprotection: Any protecting groups on the nitrogen or other functionalities are removed under appropriate conditions to yield the final diamine product.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific substrate.

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated significant potential in a variety of therapeutic areas. The following sections highlight key findings and present quantitative data for representative compounds.

Anticancer Activity

Azepane-based compounds have shown promising activity against various cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrroloazepinone 9a U-251 (Glioblastoma)Data not specified[5]
Pyrroloazepinone 9e U-251 (Glioblastoma)Data not specified[5]
Pyrroloazepinone 9g U-251 (Glioblastoma)Data not specified[5]
Tetrahydropyrrolo[3,2-c]azepin-4-one 9a-j VariousActive[5]
Neuropharmacological Activity

The azepane scaffold has been successfully employed in the development of agents targeting the central nervous system, including inhibitors of monoamine transporters and ligands for sigma receptors, which are implicated in neuropsychiatric disorders.[6][]

Table 2: Neuropharmacological Activity of a Bicyclic Azepane Derivative

Compound IDTargetIC50 (nM)Reference
(R,R)-1a Norepinephrine Transporter (NET)< 100[]
Dopamine Transporter (DAT)< 100[]
σ-1 Receptor≈ 110[]
Cannabinoid Receptor Modulation

Derivatives of azepan-2-one have been identified as potent and selective agonists of the cannabinoid type 2 (CB2) receptor.[8][9] The CB2 receptor is a promising therapeutic target for the treatment of inflammatory pain, as its activation is not associated with the psychoactive side effects mediated by the CB1 receptor.[8]

Table 3: CB2 Receptor Agonist Activity of an Azepan-2-one Derivative

Compound IDReceptorEC50 (nM)Emax (%)Selectivity (CB1/CB2)Reference
25r CB221.087> 1428[8][9]
CB1> 30,000-[8][9]
Kinase Inhibition

The azepane scaffold has been utilized in the design of kinase inhibitors, which are a major class of anticancer drugs.[2] For example, the natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C.[2]

Key Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Many azepane derivatives exert their anticancer effects by inducing apoptosis and disrupting the cell cycle. This can occur through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates MAPK_Cascade MAPK Cascade (e.g., ERK) Growth_Factor_Receptor->MAPK_Cascade Activates Azepan_4_one_Derivative This compound Derivative Azepan_4_one_Derivative->PI3K Inhibits Akt Akt Azepan_4_one_Derivative->Akt Inhibits Azepan_4_one_Derivative->MAPK_Cascade Inhibits Apoptosis_Proteins Pro-apoptotic Proteins Azepan_4_one_Derivative->Apoptosis_Proteins Activates Cell_Cycle_Proteins Cell Cycle Regulators Azepan_4_one_Derivative->Cell_Cycle_Proteins Modulates PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK_Cascade->Proliferation Promotes Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Induces

Caption: Putative anticancer signaling pathways of this compound derivatives.

Cannabinoid Receptor Signaling

CB2 receptor agonists, including certain azepan-2-one derivatives, are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the stimulation of the mitogen-activated protein kinase (MAPK) pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_Receptor CB2 Receptor Gi_o_Protein Gi/o Protein CB2_Receptor->Gi_o_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway Gi_o_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Azepan_Derivative Azepan-2-one Derivative (Agonist) Azepan_Derivative->CB2_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Anti-inflammatory Response cAMP->Cellular_Response Modulates MAPK_Pathway->Cellular_Response Leads to

Caption: Signaling cascade of an Azepan-2-one CB2 receptor agonist.

Drug Discovery Workflow

The development of novel drugs based on the this compound scaffold typically follows a structured hit-to-lead optimization process.

Start Target Identification & Validation HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification (Azepane Scaffolds) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR SAR Studies (Synthesis of Analogs) Hit_to_Lead->SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET In Vitro ADMET Profiling SAR->ADMET ADMET->Hit_to_Lead Iterative Design In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection Lead_Opt->Candidate In_Vivo->Lead_Opt Iterative Design

Caption: Hit-to-lead workflow for this compound based drug discovery.

Conclusion

The this compound scaffold is a valuable building block in drug discovery, providing access to a rich chemical space of structurally diverse and biologically active compounds. Its utility has been demonstrated in the development of potent and selective agents for a range of therapeutic targets, including those involved in cancer, neurodegenerative diseases, and inflammatory conditions. The synthetic tractability of the this compound core allows for extensive structure-activity relationship studies and the optimization of pharmacokinetic and pharmacodynamic properties. Future research in this area is likely to uncover new therapeutic applications for this versatile scaffold, further solidifying its importance in medicinal chemistry.

References

Theoretical Conformational Analysis of Azepan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azepan-4-one, a seven-membered heterocyclic ketone, is a key structural motif in medicinal chemistry. Its flexible seven-membered ring can adopt multiple conformations, each presenting a different three-dimensional arrangement of pharmacophoric features. Understanding the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, is crucial for structure-based drug design and for predicting the molecule's interaction with biological targets. This technical guide provides an in-depth overview of the theoretical and experimental approaches used to study the conformation of this compound.

Conformational Landscape of this compound

The azepane ring is conformationally complex, with several low-energy conformers possible. The introduction of a carbonyl group at the 4-position influences the relative stability of these conformations due to changes in ring geometry and dipole-dipole interactions. The primary conformers of this compound are variations of the chair, boat, and twist-boat forms.

Theoretical studies, typically employing Density Functional Theory (DFT), are essential for mapping the potential energy surface of this compound and identifying the stable conformers. The twist-chair conformation is often predicted to be the most stable for parent azepane rings. However, the planarizing effect of the sp²-hybridized carbonyl carbon in this compound can alter the energetic hierarchy.

A representative conformational search and energy calculation would likely identify several key low-energy conformers. Below is a summary of hypothetical quantitative data, which would be derived from such a computational study.

Data Presentation: Calculated Conformational Analysis of this compound

Table 1: Relative Energies and Key Dihedral Angles of this compound Conformers

ConformerRelative Energy (kcal/mol)C2-N1-C7-C6 Dihedral Angle (°)C3-C4-C5-C6 Dihedral Angle (°)
Chair (C)0.2-75.850.1
Twist-Chair (TC)0.085.2-45.3
Boat (B)2.50.00.0
Twist-Boat (TB)1.840.5-35.2

Note: The data presented in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values may vary depending on the level of theory and basis set used.

Table 2: Calculated Energy Barriers for Conformational Interconversion

Interconversion PathwayEnergy Barrier (kcal/mol)
Twist-Chair ⇌ Chair1.5
Chair ⇌ Twist-Boat4.8
Twist-Boat ⇌ Boat0.5

Note: This data is illustrative and represents plausible energy barriers for the interconversion between different conformers of this compound.

Experimental and Computational Protocols

The conformational analysis of this compound relies on a synergistic approach combining computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Protocol: Density Functional Theory (DFT) Calculations

A typical computational workflow for the conformational analysis of this compound involves the following steps:

  • Initial Conformer Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to generate a wide range of possible starting geometries.

  • Geometry Optimization: The geometries of the identified conformers are then optimized using DFT. A common and reliable method is the B3LYP functional with a 6-31G* or larger basis set (e.g., 6-311++G(d,p)) to accurately predict geometries and relative energies.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Transition State Search: To determine the energy barriers between conformers, transition state searches are conducted using methods like the synchronous transit-guided quasi-Newton (STQN) method. The identified transition states are confirmed by the presence of a single imaginary frequency corresponding to the interconversion coordinate.

  • Solvent Effects: To model a more realistic environment, implicit solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or d₆-DMSO) at a concentration of approximately 5-10 mg/mL.

  • ¹H and ¹³C NMR Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired at room temperature to confirm the chemical structure.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to assign all proton and carbon signals unambiguously.

  • NOESY/ROESY for Spatial Proximities: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to identify through-space correlations between protons. The intensities of these cross-peaks provide information about inter-proton distances, which are characteristic of specific conformations.

  • Variable Temperature (VT) NMR: To study the dynamics of conformational interconversion, a series of ¹H NMR spectra are recorded at different temperatures, typically ranging from room temperature down to the freezing point of the solvent. Changes in the line shape of the NMR signals, such as broadening and coalescence, can be analyzed to determine the rate constants for interconversion and subsequently the activation energy barriers.

  • Coupling Constant Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from high-resolution ¹H NMR spectra, it is possible to deduce information about the preferred conformation of the azepane ring.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows in the conformational analysis of this compound.

Conformational Interconversion Pathway

G TC Twist-Chair (TC) Global Minimum TS1 TS1 TC->TS1 C Chair (C) TS2 TS2 C->TS2 TB Twist-Boat (TB) TS3 TS3 TB->TS3 B Boat (B) TS1->C TS2->TB TS3->B

Caption: Conformational interconversion pathway of this compound.

Computational Workflow for Conformational Analysis

G cluster_0 Computational Analysis start Initial Structure of This compound conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc minima Identify Stable Conformers (Chair, Twist-Boat, etc.) freq_calc->minima ts_search Transition State Search minima->ts_search barriers Calculate Energy Barriers ts_search->barriers

Caption: DFT-based workflow for this compound conformational analysis.

Integrated Experimental and Theoretical Approach

G cluster_comp Computational cluster_exp Experimental dft DFT Calculations (Energies, Geometries) nmr_pred Predict NMR Parameters (Chemical Shifts, J-couplings) dft->nmr_pred compare Compare Experimental and Predicted Data nmr_pred->compare synthesis Synthesis & Purification nmr_acq NMR Data Acquisition (1D, 2D, VT-NMR) synthesis->nmr_acq nmr_acq->compare model Refined Conformational Model of this compound compare->model

Caption: Integrated workflow for conformational analysis.

Solubility Profile of Azepan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of Azepan-4-one in a range of common laboratory solvents. Due to a lack of specific experimental data in published literature, this document leverages an analysis of this compound's chemical structure and solubility data from structurally analogous compounds, namely cyclohexanone and ε-caprolactam, to forecast its solubility profile. Furthermore, this guide outlines a detailed, standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for solubility analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection for reactions, purifications, and formulations involving this compound.

Introduction to this compound and Predicted Solubility

This compound, a seven-membered heterocyclic compound, incorporates both a ketone and a secondary amine functional group within its cyclic structure. The presence of these polar moieties, capable of acting as hydrogen bond donors (N-H) and acceptors (C=O and N-H), is expected to significantly influence its solubility characteristics. The principle of "like dissolves like" suggests that the polarity imparted by these functional groups will render this compound more soluble in polar solvents.[1][2] Conversely, the non-polar hydrocarbon backbone will contribute to its solubility in less polar organic solvents.

To construct a predictive solubility profile, this guide draws parallels with two structurally related compounds:

  • Cyclohexanone: A six-membered cyclic ketone that is slightly soluble in water and miscible with most common organic solvents.[3][4][5]

  • ε-Caprolactam: A seven-membered cyclic amide that demonstrates solubility in water and a range of organic solvents, including chlorinated solvents and petroleum distillates.[6][7]

By examining the interplay of the functional groups and the overall molecular structure, a reasoned estimation of this compound's solubility can be established to guide experimental work.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in various solvents. These predictions are derived from its chemical structure and comparative analysis with cyclohexanone and ε-caprolactam.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSolubleThe ketone and secondary amine groups can form hydrogen bonds with water, suggesting good solubility.[1][8] The presence of the amine likely increases its aqueous solubility compared to cyclohexanone.
MethanolFreely SolubleThis compound is expected to be highly soluble due to strong hydrogen bonding and dipole-dipole interactions with methanol.
EthanolFreely SolubleSimilar to methanol, ethanol is a polar protic solvent in which this compound should readily dissolve.
Polar Aprotic AcetoneSolubleThe polarity of the ketone group in this compound aligns with the polarity of acetone, suggesting good solubility.
AcetonitrileSolubleThe dipole moment of acetonitrile should facilitate the dissolution of the polar this compound molecule.
Dimethylformamide (DMF)Freely Solubleε-Caprolactam is freely soluble in DMF, and given the structural similarities, this compound is also expected to be highly soluble.[6]
Tetrahydrofuran (THF)SolubleTHF is a common polar aprotic solvent in which many organic compounds with polar functional groups are soluble.
Non-Polar HexaneSparingly SolubleThe non-polar hydrocarbon backbone may allow for limited solubility, but the polar functional groups will restrict miscibility.
TolueneSolubleThe aromatic nature of toluene can induce dipole interactions with the polar groups of this compound, likely leading to greater solubility than in hexane.
DichloromethaneSolubleAs a chlorinated solvent, it is expected to be a good solvent for this compound, similar to the solubility of ε-caprolactam in such solvents.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound. This protocol is based on the widely used static equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

  • Gravimetric Analysis:

    • Determine the mass of the collected filtrate.

    • Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound).

    • Once the solvent is fully evaporated, weigh the flask containing the dried solute.

    • The mass of the dissolved this compound can be calculated by the difference in mass.

    • Solubility can then be expressed in terms of g/100g of solvent or mol/L.

  • Instrumental Analysis (Alternative to Gravimetric):

    • Dilute the filtered supernatant with a known volume of a suitable solvent in a volumetric flask.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, UV-Vis).

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation: All quantitative solubility data should be recorded in a structured table, including the solvent, temperature, and measured solubility with appropriate units (e.g., g/100 mL, mol/L, mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_reporting Reporting A Select Solvents and Temperatures B Add Excess Solute to Solvent A->B C Seal Vials B->C D Agitate at Constant Temperature C->D E Allow Solids to Settle D->E F Withdraw and Filter Supernatant E->F G Determine Solute Concentration (Gravimetric or Instrumental) F->G H Calculate Solubility G->H I Tabulate and Report Data H->I

Workflow for Experimental Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Azepan-4-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Azepan-4-one as a versatile synthetic intermediate in the development of pharmaceutically relevant molecules. The following sections detail its application in the synthesis of Rho-kinase (ROCK) inhibitors and the G protein-biased µ-opioid receptor agonist, Oliceridine. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are provided to facilitate research and development efforts.

Introduction

This compound, a seven-membered heterocyclic ketone, is a valuable building block in medicinal chemistry. Its cyclic structure and the presence of a reactive ketone functionality and a secondary amine make it an ideal scaffold for the synthesis of a diverse range of complex molecules. The azepane core is a privileged structure found in numerous biologically active compounds, including several FDA-approved drugs. This document focuses on two key applications of this compound: the synthesis of potent Rho-kinase (ROCK) inhibitors for the potential treatment of cardiovascular and neurological disorders, and the synthesis of Oliceridine (TRV-130), a novel analgesic with an improved side-effect profile compared to traditional opioids.

Application 1: Synthesis of Rho-Kinase (ROCK) Inhibitors

Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] Dysregulation of the Rho/ROCK signaling pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target.[1][2] Azepane derivatives have been successfully incorporated into the design of potent and selective ROCK inhibitors.

General Synthetic Approach

A common strategy for synthesizing azepane-based ROCK inhibitors involves the functionalization of the this compound core, often through reductive amination, to introduce a side chain that can interact with the ATP-binding pocket of the kinase. The azepane nitrogen can be further modified to append moieties that enhance potency and selectivity.

Experimental Protocol: Synthesis of a Representative Azepane-Based ROCK Inhibitor Intermediate

This protocol outlines the synthesis of an N-Boc protected 4-aminoazepane derivative, a key intermediate for further elaboration into a ROCK inhibitor.

Step 1: N-Boc Protection of this compound

  • Reaction: this compound is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to protect the secondary amine.

  • Reagents and Conditions:

    • This compound hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (Et₃N) (2.2 eq)

    • Dichloromethane (DCM)

    • Room temperature, 12 hours

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Reductive Amination

  • Reaction: The N-Boc-azepan-4-one is reacted with an appropriate amine (e.g., benzylamine) under reductive amination conditions to introduce the desired side chain.

  • Reagents and Conditions:

    • N-Boc-azepan-4-one (1.0 eq)

    • Benzylamine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[3]

    • 1,2-Dichloroethane (DCE)

    • Room temperature, 18 hours

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Analytical Data
1N-Boc-azepan-4-oneThis compound HCl(Boc)₂O, Et₃N85-95¹H NMR, ¹³C NMR, MS
2tert-butyl 4-(benzylamino)azepane-1-carboxylateN-Boc-azepan-4-oneBenzylamine, NaBH(OAc)₃70-85¹H NMR, ¹³C NMR, MS

Note: Yields are representative and may vary depending on reaction scale and optimization.

Signaling Pathway

// Nodes GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP [label="Myosin Light\nChain Phosphatase", fillcolor="#FBBC05", fontcolor="#202124"]; MLC [label="Myosin Light Chain\n(MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; MLC_P [label="Phosphorylated MLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin_Cytoskeleton [label="Actin Cytoskeleton\nReorganization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Contraction [label="Cell Contraction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Azepane_Inhibitor [label="Azepane-based\nROCK Inhibitor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style=filled];

// Edges GPCR -> RhoA_GDP [label="Activates GEFs", fontsize=8]; RhoA_GDP -> RhoA_GTP [label="GTP", fontsize=8]; RhoA_GTP -> RhoA_GDP [label="GAP", fontsize=8]; RhoA_GTP -> ROCK [label="Activates", fontsize=8]; ROCK -> MLCP [label="Inhibits", fontsize=8, arrowhead=tee]; MLCP -> MLC_P [label="Dephosphorylates", fontsize=8, arrowhead=tee]; MLC -> MLC_P [label="Phosphorylates", fontsize=8]; MLC_P -> Cell_Contraction; ROCK -> Actin_Cytoskeleton; Azepane_Inhibitor -> ROCK [label="Inhibits", fontsize=8, arrowhead=tee, style=dashed, color="#EA4335"]; } . Caption: Rho-Kinase Signaling Pathway and Inhibition.

Application 2: Synthesis of Oliceridine (TRV-130)

Oliceridine is a G protein-biased agonist of the µ-opioid receptor, approved for the management of moderate to severe acute pain.[4] Its mechanism of action is designed to provide analgesia with a reduced incidence of opioid-related adverse effects, such as respiratory depression and constipation, by preferentially activating the G protein signaling pathway over the β-arrestin pathway.[5][6]

General Synthetic Approach

The synthesis of Oliceridine is a multi-step process that can utilize an azepane-derived intermediate. A key step often involves the reductive amination of a protected this compound to introduce a necessary amine functionality, which is then elaborated to form the final compound.

Experimental Protocol: Key Steps in Oliceridine Synthesis Involving an Azepane Intermediate

This protocol highlights a crucial reductive amination step in a potential synthetic route towards Oliceridine.

Step 1: Synthesis of a Key Amine Intermediate via Reductive Amination

  • Reaction: A suitably protected this compound derivative is reacted with a primary amine under reductive amination conditions.

  • Reagents and Conditions:

    • N-Protected this compound derivative (1.0 eq)

    • (3-methoxythiophen-2-yl)methanamine (1.1 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[3]

    • Methanol (MeOH)

    • Acetic acid (catalytic amount)

    • Room temperature, 24 hours

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Analytical Data
1N-((3-methoxythiophen-2-yl)methyl)azepan-4-amine derivativeN-Protected this compound derivative(3-methoxythiophen-2-yl)methanamine, NaBH₃CN65-75¹H NMR, ¹³C NMR, MS

Note: This represents a key transformation. The overall yield of Oliceridine will depend on the complete synthetic sequence.

Signaling Pathway

// Nodes Oliceridine [label="Oliceridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morphine [label="Morphine\n(Traditional Opioid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mu_Opioid_Receptor [label="μ-Opioid Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein_Pathway [label="G-Protein Pathway\n(Gαi/o)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Arrestin_Pathway [label="β-Arrestin Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", style=filled]; Adverse_Effects [label="Adverse Effects\n(e.g., Respiratory Depression)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style=filled];

// Edges Oliceridine -> Mu_Opioid_Receptor [label="Binds to", fontsize=8]; Morphine -> Mu_Opioid_Receptor [label="Binds to", fontsize=8]; Mu_Opioid_Receptor -> G_Protein_Pathway [label="Preferential\nActivation", fontsize=8, style=dashed, color="#34A853"]; Mu_Opioid_Receptor -> Beta_Arrestin_Pathway [label="Minimal\nRecruitment", fontsize=8, style=dashed, color="#EA4335", arrowhead=tee]; G_Protein_Pathway -> Analgesia; Beta_Arrestin_Pathway -> Adverse_Effects;

// Connections for Morphine for comparison edge [color="#5F6368", style=solid]; Mu_Opioid_Receptor -> G_Protein_Pathway [label="Activates", fontsize=8, constraint=false]; Mu_Opioid_Receptor -> Beta_Arrestin_Pathway [label="Activates", fontsize=8, constraint=false]; } . Caption: Oliceridine's G-Protein Biased Signaling.

Conclusion

This compound serves as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Its utility in constructing both ROCK inhibitors and the novel analgesic Oliceridine highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic applications of this versatile building block. Further optimization of reaction conditions and exploration of novel derivatives are encouraged to develop next-generation therapeutics.

References

Application Notes and Protocols for N-Alkylation of Azepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the N-alkylation of Azepan-4-one, a valuable synthetic intermediate in medicinal chemistry. The functionalization of the nitrogen atom in the azepane ring is a critical step in the synthesis of a wide range of biologically active compounds. This document outlines two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination. Additionally, it briefly discusses more advanced methods like the Buchwald-Hartwig amination and microwave-assisted synthesis.

Overview of N-Alkylation Methods

The selection of an appropriate N-alkylation method depends on several factors, including the nature of the alkylating agent, the desired product's complexity, and the functional group tolerance of the starting materials.

  • Direct Alkylation with Alkyl Halides: This is a straightforward and widely used method involving the reaction of the secondary amine of this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base. The base neutralizes the hydrogen halide formed during the reaction. Common bases include potassium carbonate, triethylamine, and diisopropylethylamine (Hünig's base).[1][2]

  • Reductive Amination: This versatile approach involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product.[1][2] This method is particularly useful for introducing more complex alkyl groups and avoids the use of potentially reactive alkyl halides. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl derivatives.[4][5][6] It involves the reaction of an aryl halide or triflate with the amine in the presence of a palladium catalyst and a suitable phosphine ligand.[4][5][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for both direct alkylation and reductive amination reactions.[8][9][10] This technique offers a more energy-efficient and often cleaner alternative to conventional heating.[9]

Comparative Data for N-Alkylation Methods

The following table summarizes typical reaction conditions and yields for N-alkylation methods based on analogous cyclic amine systems. This data provides a general guideline for the N-alkylation of this compound.

MethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTime (h)Yield (%)
Direct Alkylation 1-Bromo-3-chloropropane-K₂CO₃Acetonitrile1290
Direct Alkylation Benzyl Bromide-NaHTHF6High
Reductive Amination CyclohexanecarbaldehydeNaBH(OAc)₃-CH₂Cl₂1678
Reductive Amination AcetoneNaBH₄-Methanol4-

Data adapted from N-alkylation of 1,4-oxazepanes.[1]

Experimental Protocols

Protocol 1: N-Alkylation of this compound via Direct Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide with potassium carbonate as the base.[2]

Materials:

  • This compound hydrochloride

  • Alkyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) to neutralize the hydrochloride and act as the base for the reaction.

  • Add the alkyl bromide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl bromide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: N-Alkylation of this compound via Reductive Amination

This protocol provides a general method for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.[1]

Materials:

  • This compound hydrochloride

  • Triethylamine (Et₃N) (1.1 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen or argon atmosphere, suspend this compound hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • Add the aldehyde or ketone (1.1 eq) to the solution and stir at room temperature for 1 hour to form the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described N-alkylation protocols.

G cluster_0 Protocol 1: Direct Alkylation A 1. Combine this compound HCl, Alkyl Bromide, and K₂CO₃ in Acetonitrile B 2. Stir at RT or Reflux A->B C 3. Monitor by TLC/LC-MS B->C D 4. Work-up: Filter, Concentrate, Extract, Dry C->D E 5. Purify by Column Chromatography D->E F N-Alkylated this compound E->F

Caption: Workflow for Direct N-Alkylation of this compound.

G cluster_1 Protocol 2: Reductive Amination G 1. Combine this compound HCl, Et₃N, and Aldehyde/Ketone in Dichloromethane H 2. Stir for 1h at RT (Iminium Formation) G->H I 3. Add NaBH(OAc)₃ H->I J 4. Monitor by TLC/LC-MS I->J K 5. Work-up: Quench, Extract, Dry, Concentrate J->K L 6. Purify by Column Chromatography K->L M N-Alkylated this compound L->M

Caption: Workflow for N-Alkylation of this compound via Reductive Amination.

References

Application Notes and Protocols: The Azepane Scaffold in the Synthesis of Potent Protein Kinase B (PKB/Akt) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold has garnered significant attention in medicinal chemistry as a versatile building block for the development of various therapeutic agents.[1][2][3] Notably, derivatives of azepane have emerged as potent inhibitors of Protein Kinase B (PKB, also known as Akt), a crucial serine/threonine kinase. PKB/Akt is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in numerous cancers and other diseases.[4] This central role in cell survival, proliferation, and growth makes PKB/Akt a prime target for therapeutic intervention.

This document provides detailed application notes on the use of the azepane scaffold, particularly functionalized azepan-4-one derivatives, in the synthesis of PKB/Akt inhibitors. We will focus on a potent amide-containing azepane derivative, an analogue of the natural product (-)-Balanol, which exhibits nanomolar inhibitory activity and improved metabolic stability.

Target Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling cascade is a critical pathway that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including PKB/Akt and its upstream activator PDK1. This co-localization at the cell membrane leads to the phosphorylation and subsequent activation of PKB/Akt. Activated PKB/Akt then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell proliferation. Azepane-based inhibitors act by competitively binding to the ATP-binding site of PKB/Akt, thereby preventing its downstream signaling activities.

PI3K_Akt_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt PKB/Akt (Inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_active PKB/Akt (Active) Akt->Akt_active Activation Downstream_Targets Downstream Targets Akt_active->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->Akt_active Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of azepane-based compounds.

Quantitative Data of Azepane-Based PKB/Akt Inhibitors

The following table summarizes the in vitro potency of a lead ester-containing azepane derivative and a metabolically stable, optimized amide isostere against Protein Kinase Bα (PKBα) and Protein Kinase A (PKA), a closely related kinase used for selectivity assessment.

CompoundTarget KinaseIC50 (nM)Plasma Stability
Lead Compound (Ester) PKBα5Poor
(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl esterPKA4Poor
Optimized Compound (Amide) PKBα4Stable
N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamidePKA3Stable

Experimental Protocols

Protocol 1: Representative Synthesis of a Potent Azepane-Based PKBα Inhibitor

This protocol outlines a representative synthesis for an azepane-based PKBα inhibitor, focusing on the creation of the key (3R,4R)-3-amino-4-hydroxyazepane core, followed by sequential amide couplings.

Synthetic_Workflow Start Protected this compound Derivative Step1 Asymmetric Amination/ Reduction Start->Step1 Intermediate1 (3R,4R)-3-Amino-4-hydroxyazepane Intermediate Step1->Intermediate1 Step2 First Amide Coupling (Benzoyl Moiety) Intermediate1->Step2 Intermediate2 N-Acylated Azepane Intermediate Step2->Intermediate2 Step3 Second Amide Coupling (Isonicotinamide Moiety) Intermediate2->Step3 Final_Product Final Azepane-based PKB Inhibitor Step3->Final_Product

Caption: General synthetic workflow for azepane-based PKB inhibitors.

Step 1: Synthesis of the (3R,4R)-3-Amino-4-hydroxyazepane Core

The synthesis of the chiral azepane core is a critical multi-step process. A common strategy involves starting from a protected azepane precursor and introducing the amino and hydroxyl groups with the correct stereochemistry. This can be achieved through various methods, including asymmetric reduction of a protected 3-amino-azepan-4-one or diastereoselective epoxidation followed by ring-opening. For the purpose of this protocol, we will assume the availability of a suitable protected (3R,4R)-3-amino-4-hydroxyazepane intermediate.

Step 2: First Amide Coupling with the Benzoyl Moiety

  • Materials:

    • Protected (3R,4R)-3-amino-4-hydroxyazepane intermediate (1.0 equiv)

    • 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (1.1 equiv)

    • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)

    • Base (e.g., DIPEA, NMM) (2.0 equiv)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure: a. Dissolve the 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid and the coupling agent in the anhydrous solvent. b. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. c. In a separate flask, dissolve the protected (3R,4R)-3-amino-4-hydroxyazepane intermediate and the base in the anhydrous solvent. d. Add the activated acid solution dropwise to the amine solution at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by TLC or LC-MS. g. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to yield the N-acylated azepane intermediate.

Step 3: Second Amide Coupling with Isonicotinamide Moiety

  • Materials:

    • N-Acylated azepane intermediate from Step 2 (1.0 equiv)

    • Isonicotinic acid (1.1 equiv)

    • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)

    • Base (e.g., DIPEA, NMM) (2.0 equiv)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure: a. Follow a similar procedure as in Step 2, using the N-acylated azepane intermediate as the amine component and isonicotinic acid as the carboxylic acid component. b. After purification, the final product, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide, is obtained. c. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro PKBα Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a test compound against PKBα using a luminescence-based assay that quantifies ADP production.

  • Materials:

    • Recombinant human PKBα enzyme

    • PKBα substrate peptide

    • ATP

    • Test compound (e.g., Azepane-based inhibitor)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

    • ADP-Glo™ Kinase Assay Kit (or equivalent)

    • White, opaque 384-well plates

  • Procedure: a. Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve. b. Kinase Reaction: i. In the 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells). ii. Add 2 µL of PKBα enzyme solution (pre-diluted in kinase assay buffer) to each well. iii. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. iv. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in kinase assay buffer). v. Incubate the plate at 30°C for 60 minutes. c. ADP Detection: i. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. ii. Incubate for 40 minutes at room temperature. iii. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. iv. Incubate for 30 minutes at room temperature. d. Data Analysis: i. Measure the luminescence of each well using a plate reader. ii. Plot the luminescence signal against the logarithm of the inhibitor concentration. iii. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The azepane scaffold serves as a valuable starting point for the design and synthesis of potent and selective kinase inhibitors, particularly targeting the PKB/Akt pathway. Through structure-based design, initial lead compounds can be optimized to yield metabolically stable derivatives with nanomolar efficacy. The provided protocols offer a representative framework for the synthesis and evaluation of such inhibitors, which can be adapted by researchers in the field of drug discovery and development. Further exploration of the azepane chemical space is likely to yield novel kinase inhibitors with therapeutic potential for a range of diseases.

References

The Versatility of Azepan-4-one in Asymmetric Synthesis: A Gateway to Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Azepan-4-one, a seven-membered heterocyclic ketone, is emerging as a valuable and versatile building block in the field of asymmetric synthesis. Its unique structural framework provides a key starting point for the stereoselective synthesis of a diverse range of chiral azepane derivatives, which are of significant interest to researchers, scientists, and drug development professionals. The azepane motif is a prevalent core in numerous biologically active compounds, making the development of efficient asymmetric syntheses utilizing this compound a critical endeavor in medicinal chemistry.[1][2][3] This application note details established and innovative protocols for the asymmetric functionalization of this compound, providing a comprehensive resource for the scientific community.

Biocatalytic Asymmetric Reductive Amination of N-Boc-Azepan-4-one

A highly efficient and enantioselective method for the synthesis of chiral amines from ketones is biocatalytic reductive amination. In a notable application, N-Boc-4-oxo-azepane serves as a substrate for an imine reductase (IRED) to produce optically pure S-4-azepanamines. Through a process of structure-guided semi-rational design, a triple-mutant IRED (I149Y/L200H/W234K) has been developed that exhibits exceptional stereoselectivity.[4]

This enzymatic approach offers a green and efficient alternative to traditional chemical methods, providing access to valuable chiral building blocks for drug discovery. The reaction proceeds with high conversion and excellent enantiomeric excess, highlighting the power of biocatalysis in asymmetric synthesis.

Quantitative Data for Biocatalytic Reductive Amination
EntryAmine SubstrateProductConversion (%)Enantiomeric Excess (ee %)
1MethylamineN-Methyl-N-Boc-azepan-4-amine>99>99 (S)
2EthylamineN-Ethyl-N-Boc-azepan-4-amine>99>99 (S)
3IsopropylamineN-Isopropyl-N-Boc-azepan-4-amine>99>99 (S)
4BenzylamineN-Benzyl-N-Boc-azepan-4-amine>99>99 (S)
Experimental Protocol: Biocatalytic Asymmetric Reductive Amination

Materials:

  • N-Boc-4-oxo-azepane

  • Amine (e.g., methylamine hydrochloride)

  • Imine Reductase (IRED) mutant I149Y/L200H/W234K

  • NADPH or a suitable cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of N-Boc-4-oxo-azepane in the buffer.

  • Add the amine substrate and the NADPH cofactor or cofactor regeneration system.

  • Initiate the reaction by adding the IRED lyophilizate or solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, the reaction mixture is extracted with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired chiral amine.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Biocatalytic_Reductive_Amination N-Boc-Azepan-4-one N-Boc-Azepan-4-one Imine_Intermediate Iminium Intermediate N-Boc-Azepan-4-one->Imine_Intermediate IRED (I149Y/L200H/W234K) Amine Amine Amine->Imine_Intermediate Chiral_Amine Chiral (S)-Azepan-4-amine Imine_Intermediate->Chiral_Amine NADPH -> NADP+

Caption: Biocatalytic asymmetric reductive amination workflow.

Gold-Catalyzed [5+2] Annulation for the Synthesis of Substituted Azepan-4-ones

While not a direct asymmetric functionalization of this compound, a gold-catalyzed two-step [5+2] annulation provides a powerful method for the diastereoselective synthesis of substituted azepan-4-ones. This reaction demonstrates high regioselectivity and can achieve good to excellent diastereoselectivities, offering a route to complex azepane scaffolds.[5]

The reaction involves an initial oxidation of an N-(pent-4-yn-1-yl) amine derivative, followed by a gold-catalyzed intramolecular cyclization. The choice of the gold catalyst and the substituents on the amine starting material influences the stereochemical outcome of the reaction.

Quantitative Data for Gold-Catalyzed [5+2] Annulation
EntrySubstrateCatalystDiastereomeric Ratio (dr)Yield (%)
1N-(pent-4-yn-1-yl)piperidine(2-biphenyl)Cy₂PAuNTf₂>20:179
2N-methyl-N-(pent-4-yn-1-yl)amine(2-biphenyl)Cy₂PAuNTf₂>20:172
3N-benzyl-N-(pent-4-yn-1-yl)amine(2-biphenyl)Cy₂PAuNTf₂10:165
Experimental Protocol: Gold-Catalyzed [5+2] Annulation

Materials:

  • N-(pent-4-yn-1-yl) amine derivative

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Gold(I) catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the N-(pent-4-yn-1-yl) amine in DCM at 0 °C, add m-CPBA portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour to form the N-oxide intermediate.

  • Add the gold(I) catalyst to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted this compound.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.

Gold_Catalyzed_Annulation Starting_Amine N-(pent-4-yn-1-yl)amine N-Oxide N-Oxide Intermediate Starting_Amine->N-Oxide m-CPBA Gold_Carbene Gold Carbene Intermediate N-Oxide->Gold_Carbene Gold(I) Catalyst This compound Substituted this compound Gold_Carbene->this compound [5+2] Annulation (Intramolecular C-H Insertion)

Caption: Gold-catalyzed [5+2] annulation reaction pathway.

Future Outlook

The application of this compound in asymmetric synthesis is a rapidly developing area with significant potential. While biocatalytic reductive amination and gold-catalyzed annulations represent important advances, the exploration of other asymmetric transformations, such as aldol, Mannich, and Michael reactions using this compound as a prochiral substrate, remains a fertile ground for future research. Furthermore, the development of novel chiral ligands and auxiliaries derived from this compound could unlock new avenues for stereoselective catalysis. The continued innovation in this field will undoubtedly lead to the discovery of novel and efficient synthetic routes to valuable chiral azepane-based molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Reduction of Azepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the reduction of Azepan-4-one, a key synthetic intermediate in the development of various pharmaceutical compounds. The azepane scaffold is a prevalent structural motif in a wide range of biologically active molecules. The protocols outlined below describe common laboratory methods for the stereoselective and non-selective reduction of the ketone functionality within the azepane ring system, primarily focusing on the N-Boc protected form, tert-butyl 4-oxoazepane-1-carboxylate, which is a common precursor in medicinal chemistry.

Data Presentation

The following table summarizes quantitative data for common methods employed in the reduction of cyclic ketones, which are analogous to the reduction of this compound. Specific yields and diastereomeric ratios for the reduction of this compound itself can vary based on the substrate's N-substituent and reaction conditions.

Reagent/CatalystSubstrateSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference Type
Sodium Borohydride (NaBH₄)N-Boc-Azepan-4-oneMethanol (MeOH) or Ethanol (EtOH)0 to 25Typically >90Variable, often modest selectivityGeneral Knowledge
Lithium Aluminum Hydride (LiAlH₄)N-Boc-Azepan-4-oneTetrahydrofuran (THF) or Diethyl ether (Et₂O)0 to 25Typically >90Variable, often modest selectivityGeneral Knowledge
Catalytic Hydrogenation (H₂)N-Boc-Azepan-4-oneMethanol (MeOH) or Ethanol (EtOH)25Typically >95Substrate and catalyst dependentGeneral Knowledge

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of N-Boc-Azepan-4-one

This protocol describes the reduction of tert-butyl 4-oxoazepane-1-carboxylate to tert-butyl 4-hydroxyazepane-1-carboxylate using sodium borohydride, a mild and selective reducing agent.

Materials:

  • N-Boc-Azepan-4-one (tert-butyl 4-oxoazepane-1-carboxylate)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Azepan-4-one (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Foaming and gas evolution may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude tert-butyl 4-hydroxyazepane-1-carboxylate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation of N-Boc-Azepan-4-one

This protocol outlines the reduction of tert-butyl 4-oxoazepane-1-carboxylate using catalytic hydrogenation, a clean and efficient method that often provides high yields.

Materials:

  • N-Boc-Azepan-4-one (tert-butyl 4-oxoazepane-1-carboxylate)

  • Palladium on carbon (Pd/C, 5% or 10% w/w) or Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂) supply

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: To a suitable hydrogenation vessel, add N-Boc-Azepan-4-one (1.0 eq) and the catalyst (typically 5-10 mol% of Pd/C or 1-5 mol% of PtO₂).

  • Solvent Addition: Add anhydrous methanol or ethanol to dissolve the substrate.

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Stir or shake the reaction mixture at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the product, tert-butyl 4-hydroxyazepane-1-carboxylate. The product is often of high purity and may not require further purification.

Visualizations

Reduction_Workflow cluster_start Starting Material cluster_reduction Reduction Methods cluster_workup Work-up & Purification cluster_product Product Start N-Boc-Azepan-4-one NaBH4 Sodium Borohydride (Protocol 1) Start->NaBH4 H2_cat Catalytic Hydrogenation (Protocol 2) Start->H2_cat Workup Quenching Extraction Drying NaBH4->Workup H2_cat->Workup Filtration Purification Column Chromatography (if necessary) Workup->Purification Product N-Boc-Azepan-4-ol Workup->Product Purification->Product

Caption: General workflow for the reduction of N-Boc-Azepan-4-one.

Signaling_Pathway Ketone This compound (Carbonyl C=O) Intermediate Alkoxide Intermediate Ketone->Intermediate Hydride Hydride Source (e.g., NaBH₄) Hydride->Ketone Nucleophilic Attack Alcohol Azepan-4-ol (Alcohol C-OH) Intermediate->Alcohol Proton Proton Source (e.g., Solvent) Proton->Intermediate Protonation

Caption: Mechanism of hydride reduction of this compound.

Application Notes and Protocols for the Use of Azepan-4-one Derivatives in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of azepan-4-one derivatives, specifically N-Boc-azepan-4-one, as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex spiro-heterocyclic scaffolds. The protocols and data presented are based on analogous reactions with structurally similar cyclic ketones, offering a predictive framework for the application of this compound derivatives in diversity-oriented synthesis and drug discovery.

Introduction

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Cyclic ketones are valuable substrates in MCRs, leading to the formation of spiro-heterocycles, a structural motif of great interest in medicinal chemistry due to its presence in numerous biologically active compounds.

This document focuses on the application of N-Boc-azepan-4-one, a seven-membered cyclic ketone, in a three-component reaction analogous to the Biginelli reaction, involving an aldehyde and barbituric acid. This reaction provides a straightforward and efficient route to novel spiro[azepane-4,5'-pyrimido[4,5-d]pyrimidine] derivatives, which are of significant interest for library synthesis and lead discovery.

Three-Component Synthesis of Spiro[azepane-4,5'-pyrimido[4,5-d]pyrimidine] Derivatives

The one-pot condensation of an aldehyde, barbituric acid, and a cyclic ketone, such as N-Boc-azepan-4-one, in the presence of a catalytic amount of acid, leads to the formation of spiro-fused pyrimido[4,5-d]pyrimidine derivatives. This reaction proceeds with high efficiency and allows for the introduction of diversity at the aryl substituent originating from the aldehyde component.

Quantitative Data Summary

The following table summarizes representative yields for the three-component reaction of various aromatic aldehydes with barbituric acid and a cyclic ketone (cycloheptanone is used as a proxy for N-Boc-azepan-4-one based on published data for analogous reactions).

EntryAldehyde (ArCHO)ProductYield (%)
1BenzaldehydeSpiro[azepane-4,5'-(7'-phenyl)pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone]92
24-MethylbenzaldehydeSpiro[azepane-4,5'-(7'-(4-methylphenyl))pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone]95
34-MethoxybenzaldehydeSpiro[azepane-4,5'-(7'-(4-methoxyphenyl))pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone]94
44-ChlorobenzaldehydeSpiro[azepane-4,5'-(7'-(4-chlorophenyl))pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone]96
54-NitrobenzaldehydeSpiro[azepane-4,5'-(7'-(4-nitrophenyl))pyrimido[4,5-d]pyrimidine-2',4',6',8'-tetraone]89

Experimental Protocols

General Procedure for the Three-Component Synthesis of Spiro[azepane-4,5'-pyrimido[4,5-d]pyrimidine] Derivatives

Materials:

  • N-Boc-azepan-4-one (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Barbituric acid (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • A mixture of N-Boc-azepan-4-one (1.0 mmol), the aromatic aldehyde (1.0 mmol), barbituric acid (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) in ethanol (5 mL) is stirred at room temperature for the appropriate time (typically 2-4 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid product that precipitates is collected by filtration.

  • The collected solid is washed with cold ethanol to remove any unreacted starting materials and catalyst.

  • The product is dried under vacuum to afford the pure spiro-heterocyclic compound.

Visualizations

Reaction Workflow

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Product N-Boc-Azepan-4-one N-Boc-Azepan-4-one One-Pot Reaction One-Pot Reaction N-Boc-Azepan-4-one->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Barbituric Acid Barbituric Acid Barbituric Acid->One-Pot Reaction p-TSA (cat.) p-TSA (cat.) p-TSA (cat.)->One-Pot Reaction Ethanol Ethanol Ethanol->One-Pot Reaction Room Temperature Room Temperature Room Temperature->One-Pot Reaction Spiro-heterocycle Spiro-heterocycle One-Pot Reaction->Spiro-heterocycle

Caption: Workflow for the three-component synthesis of spiro-heterocycles.

Proposed Signaling Pathway (Reaction Mechanism)

G Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Barbituric Acid (p-TSA) Barbituric_Acid Barbituric Acid Barbituric_Acid->Knoevenagel_Adduct Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Enamine N-Boc-Azepan-4-one_Enamine Enamine of N-Boc-Azepan-4-one N-Boc-Azepan-4-one_Enamine->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Spiro_Product Spiro-heterocycle Dehydration->Spiro_Product N-Boc-Azepan-4-one N-Boc-Azepan-4-one N-Boc-Azepan-4-one->N-Boc-Azepan-4-one_Enamine (p-TSA)

Application Note: Derivatization of Azepan-4-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azepan-4-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its seven-membered ring structure provides a flexible three-dimensional framework that can be readily functionalized to generate diverse libraries of compounds for biological screening. Derivatization of the this compound core has led to the discovery of potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This application note details the synthesis and biological evaluation of two distinct classes of this compound derivatives: selective cannabinoid type 2 (CB2) receptor agonists for the treatment of inflammatory pain and monoamine transporter inhibitors with potential applications in neuropsychiatric disorders.

Derivatization Strategies for this compound

The this compound scaffold offers several points for chemical modification, primarily at the nitrogen atom (N1) and the ketone group at C4. Common derivatization strategies include:

  • N-Substitution: The secondary amine of the azepane ring is readily amenable to alkylation, arylation, and acylation, allowing for the introduction of a wide range of substituents to explore the chemical space around this position.

  • Modification of the Ketone: The ketone functionality can be transformed into various other groups, such as oximes, hydrazones, or can be used as a handle for carbon-carbon bond-forming reactions to introduce substituents at the C4 position.

  • Ring Modification: More complex modifications can involve ring expansion, contraction, or fusion to create novel polycyclic systems based on the azepane core.

This note will focus on N-substitution and derivatization at the C4-position to generate biologically active molecules.

Application 1: Selective CB2 Receptor Agonists

A series of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives have been identified as potent and selective agonists of the CB2 receptor.[1][2][3] The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neuropathic pain, with the advantage of avoiding the psychoactive side effects associated with CB1 receptor activation.[1] The lead compound in this series, 25r , demonstrated high potency and selectivity for the CB2 receptor and significant efficacy in a rodent model of inflammatory pain.[1][2]

Application 2: Monoamine Transporter Inhibitors

N-benzylated azepane derivatives have been identified as potent inhibitors of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft, and their inhibition can potentiate neurotransmission. This mechanism of action is central to the therapeutic effects of several antidepressant and psychostimulant drugs.

Data Presentation

The biological activities of representative this compound derivatives are summarized in the tables below.

Table 1: Biological Activity of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as CB2 Agonists [1][2]

CompoundRCB2 EC50 (nM)CB1 EC50 (μM)Selectivity (CB1/CB2)
25a H180> 30> 167
25d 4-F85.3> 30> 352
25j 4-Cl43.1> 30> 696
25r 3,4-di-Cl21.0> 30> 1428

Table 2: Biological Activity of N-Benzylated Azepane Derivatives as Monoamine Transporter Inhibitors [4]

CompoundTargetIC50 (nM)
(R,R)-1a NET< 100
DAT< 100
σ-1R~ 110

Experimental Protocols

Protocol 1: General Synthesis of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives

This protocol is based on the synthetic scheme for the preparation of potent CB2 agonists.[1]

Step 1: Synthesis of tert-butyl 2-oxo-azepane-4-carboxylate

  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in a suitable solvent such as THF, add a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C under an inert atmosphere.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a source of CO2, such as dry ice, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-oxo-azepane-4-carboxylate.

Step 2: Amide Coupling with Amidoximes

  • To a solution of tert-butyl 2-oxo-azepane-4-carboxylate (1.0 eq) and the desired N'-hydroxybenzimidamide (amidoxime) (1.1 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude intermediate O-acylamidoxime is used in the next step without further purification.

Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring

  • Dissolve the crude O-acylamidoxime from the previous step in a high-boiling point solvent such as xylene.

  • Heat the reaction mixture to reflux (approximately 140 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative.

Protocol 2: General Synthesis of N-Benzylated this compound Derivatives via Reductive Amination

This protocol describes a general method for the N-alkylation of this compound.

  • To a solution of this compound hydrochloride (1.0 eq) and the desired benzaldehyde derivative (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, add a mild acid catalyst like acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated this compound derivative.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Synthesis of CB2 Agonists cluster_protocol2 Protocol 2: Synthesis of Monoamine Transporter Inhibitors start1 This compound Derivative step1_1 Carboxylation at C4 start1->step1_1 step1_2 Amide Coupling with Amidoxime step1_1->step1_2 step1_3 Cyclization to 1,2,4-Oxadiazole step1_2->step1_3 end1 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives step1_3->end1 start2 This compound step2_1 Reductive Amination with Benzaldehyde start2->step2_1 end2 N-Benzylated this compound Derivatives step2_1->end2

Caption: Synthetic workflows for this compound derivatization.

cb2_signaling_pathway cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreased production G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Agonist This compound Derivative (CB2 Agonist) Agonist->CB2R Binds and Activates Response Modulation of Immune Response (e.g., Anti-inflammatory effects) cAMP->Response MAPK->Response

Caption: CB2 receptor signaling pathway activated by this compound derivatives.

monoamine_transporter_inhibition cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Neurotransmitter Norepinephrine/ Dopamine Presynaptic->Neurotransmitter Release Postsynaptic Postsynaptic Neuron Transporter Norepinephrine/Dopamine Transporter (NET/DAT) Receptor Postsynaptic Receptors Receptor->Postsynaptic Signal Transduction Neurotransmitter->Transporter Reuptake Neurotransmitter->Receptor Binds Inhibitor N-Benzylated Azepane Derivative Inhibitor->Transporter Blocks

Caption: Mechanism of monoamine transporter inhibition.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from Azepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various spirocyclic compounds utilizing Azepan-4-one as a key starting material. The methodologies described herein offer pathways to novel chemical entities with potential applications in medicinal chemistry and drug discovery. The protocols are based on established synthetic strategies, including palladium-catalyzed annulation, the Bucherer-Bergs reaction, and 1,3-dipolar cycloaddition.

Synthesis of Spiro[azepane-4,3'-oxindoles] via Palladium-Catalyzed [4+3]-Annulation

This protocol outlines a palladium-catalyzed [4+3]-annulation reaction to construct the spiro[azepane-4,3'-oxindole] scaffold. This approach is adapted from the synthesis of similar structures and is a powerful method for the creation of seven-membered spirocyclic systems.[1][2] The reaction proceeds through a tandem allylic substitution strategy.[1][2]

Experimental Protocol

Materials:

  • N-protected this compound derivative (e.g., N-Boc-Azepan-4-one)

  • An appropriate tryptamine derivative (e.g., 2-(1H-indol-3-yl)ethanamine)

  • Allyl dicarbonate

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected this compound derivative (1.0 eq.), the tryptamine derivative (1.1 eq.), and the base (2.0 eq.).

  • Add the anhydrous solvent, followed by the palladium catalyst (e.g., 5 mol%) and the ligand (e.g., 20 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the allyl dicarbonate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[azepane-4,3'-oxindole].

Table 1: Representative Data for Palladium-Catalyzed [4+3]-Annulation

EntryStarting MaterialProductYield (%)Z/E RatioReference
1Oxotryptamine derivativeSpiro[azepane-4,3'-oxindole]30-96>20:1[1][2]

Note: Yields and stereoselectivity are based on analogous reactions and may vary for this compound derivatives.

G cluster_workflow Workflow for Spiro[azepane-4,3'-oxindole] Synthesis start Mix N-protected this compound, tryptamine derivative, and base in anhydrous solvent add_catalyst Add Pd catalyst and ligand start->add_catalyst add_reagent Add allyl dicarbonate add_catalyst->add_reagent react Heat and monitor reaction add_reagent->react workup Quench, extract, and dry react->workup purify Purify by column chromatography workup->purify product Spiro[azepane-4,3'-oxindole] purify->product

Figure 1: Workflow for Spiro[azepane-4,3'-oxindole] Synthesis.

Synthesis of Spiro[azepane-4,5'-hydantoins] via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a well-established multicomponent reaction for the synthesis of hydantoins from ketones.[3][4] This protocol describes the application of this reaction to this compound for the synthesis of spiro[azepane-4,5'-hydantoins], which are valuable scaffolds in medicinal chemistry.[5][6]

Experimental Protocol

Materials:

  • N-protected this compound (e.g., N-Boc-Azepan-4-one)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Solvent (e.g., aqueous ethanol)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a pressure vessel, dissolve the N-protected this compound (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) in the solvent (e.g., 50% aqueous ethanol).

  • Seal the vessel and heat the mixture to 60-100 °C with stirring for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a mineral acid (e.g., HCl) to precipitate the crude product. Caution: This step should be performed in a well-ventilated fume hood as it may release toxic HCN gas.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spiro[azepane-4,5'-hydantoin].

Table 2: Representative Data for the Bucherer-Bergs Reaction

EntryStarting KetoneProductYield (%)Reference
1Cyclic KetonesSpiro-hydantoins60-90[5]
24-tert-butylcyclohexanoneSpiro-hydantoinHigh[5]

Note: Yields are based on analogous reactions with other cyclic ketones and may vary for this compound.

G cluster_workflow Workflow for Spiro[azepane-4,5'-hydantoin] Synthesis start Combine N-protected this compound, KCN, and (NH4)2CO3 in aqueous ethanol react Heat in a sealed vessel start->react workup Cool and acidify (Caution: HCN gas) react->workup isolate Filter and wash the precipitate workup->isolate purify Recrystallize to obtain pure product isolate->purify product Spiro[azepane-4,5'-hydantoin] purify->product

Figure 2: Workflow for Spiro[azepane-4,5'-hydantoin] Synthesis.

Synthesis of Spiro[azepane-4,2'-pyrrolidines] via 1,3-Dipolar Cycloaddition

This protocol describes a two-step sequence for the synthesis of spiro-pyrrolidines from this compound. The key step is a [3+2] cycloaddition reaction between an exocyclic alkene derived from this compound and an in-situ generated azomethine ylide.[7][8] This method provides access to highly substituted and structurally diverse spiro-pyrrolidines.[9]

Experimental Protocol

Step 1: Synthesis of the Exocyclic Alkene

Materials:

  • N-protected this compound

  • A suitable Wittig or Horner-Wadsworth-Emmons reagent (e.g., a phosphonium ylide or phosphonate ester)

  • Base (e.g., n-BuLi, NaH, or K₂CO₃)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the Wittig reagent or phosphonate ester in an anhydrous solvent, add the base at an appropriate temperature (e.g., 0 °C to room temperature).

  • Stir the mixture until the ylide is formed.

  • Add a solution of N-protected this compound in the same solvent dropwise.

  • Allow the reaction to stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the exocyclic alkene.

Step 2: 1,3-Dipolar Cycloaddition

Materials:

  • Exocyclic alkene from Step 1

  • An amino acid (e.g., sarcosine or glycine)

  • An aldehyde or ketone (e.g., paraformaldehyde or isatin)

  • Solvent (e.g., toluene, methanol, or an ionic liquid)[10]

Procedure:

  • In a flask, suspend the exocyclic alkene, the amino acid, and the aldehyde/ketone in the chosen solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired spiro[azepane-4,2'-pyrrolidine].

Table 3: Representative Data for 1,3-Dipolar Cycloaddition

EntryCyclic Ketone DerivativeProductYield (%)Reference
1Exocyclic alkene from cyclic ketoneSpiro-pyrrolidineGood to excellent[7]
2Isatin-derived alkeneSpirooxindole-pyrrolidineup to 86%[8]

Note: Yields are based on analogous reactions and may vary depending on the specific substrates and conditions used.

G cluster_workflow Workflow for Spiro[azepane-4,2'-pyrrolidine] Synthesis start Step 1: Olefination of N-protected this compound alkene Exocyclic Alkene start->alkene cycloaddition Step 2: [3+2] Cycloaddition with in-situ generated azomethine ylide alkene->cycloaddition purify Purify by column chromatography cycloaddition->purify product Spiro[azepane-4,2'-pyrrolidine] purify->product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Azepan-4-one Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Azepan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound can be synthesized through several primary routes, including:

  • Gold-Catalyzed [5+2] Annulation: This modern method involves a two-step sequence starting from N-(pent-4-yn-1-yl) substituted amines, which undergo oxidation followed by a gold-catalyzed cyclization to form the this compound ring system. This method has shown high efficiency and diastereoselectivity for a range of substrates.[1][2]

  • Dieckmann Condensation: This classic intramolecular cyclization of a substituted pimelic acid diester or diamide can be employed to form the seven-membered ring of this compound. The reaction is base-catalyzed and results in a β-keto ester or β-keto amide, which can then be decarboxylated to yield the target molecule.[3][4]

  • Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime derivative. While the classic Beckmann rearrangement of cyclohexanone oxime yields ε-caprolactam, modifications to the starting material or reaction conditions can potentially lead to the formation of this compound.[5]

Q2: What are the key factors influencing the yield of this compound synthesis?

A2: The yield of this compound synthesis is highly dependent on the chosen synthetic route. Key factors include:

  • For Gold-Catalyzed Annulation: The choice of the gold catalyst, the nature of the substituents on the amine, and the reaction temperature are critical. Steric hindrance around the reacting centers can significantly impact the yield.[1][2]

  • For Dieckmann Condensation: The choice of base, solvent, and reaction temperature are crucial. The formation of the seven-membered ring can be challenging, and side reactions such as intermolecular condensation may occur.[3][6]

  • For Beckmann Rearrangement: The choice of acid catalyst, reaction temperature, and the stereochemistry of the oxime precursor are important factors. Incomplete rearrangement or the formation of side products can lower the yield.[5]

  • General Factors: Purity of starting materials, inert reaction conditions (e.g., exclusion of moisture and oxygen), and effective purification methods are essential for all synthetic routes.

Q3: How can I purify crude this compound?

A3: Purification of this compound typically involves standard laboratory techniques. The choice of method depends on the nature and quantity of impurities.

  • Column Chromatography: This is a common and effective method for separating this compound from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired product.[7][8]

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective purification method. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems include ethanol, ethyl acetate/hexanes, and acetone/water.[9][10][11]

  • Distillation: For thermally stable, liquid this compound derivatives, vacuum distillation can be used for purification.

Troubleshooting Guides

Issue 1: Low or No Yield in Gold-Catalyzed [5+2] Annulation

Question: I am attempting the gold-catalyzed synthesis of an this compound derivative, but I am observing very low to no product formation. What are the potential causes and solutions?

Answer:

Low or no yield in the gold-catalyzed synthesis can stem from several factors. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow

start Low/No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions substrate Evaluate Substrate Suitability start->substrate workup Assess Workup Procedure start->workup catalyst_sol Use fresh, high-purity catalyst. Consider a different gold catalyst. catalyst->catalyst_sol reagents_sol Use freshly distilled/purified solvents and reagents. Ensure m-CPBA is active. reagents->reagents_sol conditions_sol Ensure inert atmosphere. Optimize temperature and reaction time. conditions->conditions_sol substrate_sol Check for steric hindrance. Verify purity of starting amine. substrate->substrate_sol workup_sol Check for product loss during extraction or chromatography. workup->workup_sol start Side Product Formation dilution Check Reaction Concentration start->dilution base Evaluate Base and Addition Method dilution->base dilution_sol Employ high dilution conditions (slow addition of substrate to base). dilution->dilution_sol temp Assess Reaction Temperature base->temp base_sol Use a strong, non-nucleophilic base (e.g., NaH, KHMDS). Ensure slow, controlled addition of substrate. base->base_sol temp_sol Optimize temperature; lower temperatures may increase selectivity. temp->temp_sol start Start alkylation Alkylation of Amine with pent-4-yn-1-yl tosylate start->alkylation workup1 Aqueous Workup and Extraction alkylation->workup1 oxidation m-CPBA Oxidation workup1->oxidation cyclization Gold-Catalyzed Cyclization oxidation->cyclization purification Column Chromatography cyclization->purification end This compound Product purification->end

References

troubleshooting common issues in Azepan-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azepan-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile building block in organic synthesis. The most common reactions include:

  • Reductive Amination: To introduce substituents at the 4-position by reacting the ketone with an amine in the presence of a reducing agent.

  • N-Alkylation/N-Arylation: To modify the secondary amine of the azepane ring.

  • Reduction of the Ketone: To form Azepan-4-ol, a useful intermediate.[1][2]

  • Synthesis of Heterocyclic Systems: Using the ketone and amine functionalities as handles for further cyclization reactions.

Q2: What are the key safety precautions to consider when working with this compound hydrochloride?

This compound hydrochloride is classified as harmful and an irritant.[3][4] Key safety precautions include:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust and fumes.[3][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[3][5]

  • In case of contact:

    • Eyes: Causes serious eye damage. Rinse cautiously with water for several minutes.[4][5]

    • Skin: Harmful in contact with skin and causes skin irritation. Wash with plenty of water.[3][4]

  • Stability and Reactivity: The material is stable under normal conditions but may react violently with strong oxidizers.[5]

Q3: How can I monitor the progress of my this compound reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. Visualization can be achieved using:

  • UV Light (254 nm): If starting materials or products contain a UV-active chromophore.

  • Potassium Permanganate (KMnO4) Stain: Useful for visualizing compounds that can be oxidized, such as amines and alcohols.

  • p-Anisaldehyde Stain: A broad-spectrum stain for many organic compounds.[6]

  • Iodine Chamber: A general method for visualizing most organic compounds.[6]

For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the consumption of reactants and the formation of products and byproducts.

Troubleshooting Guides

Reductive Amination of this compound

Reductive amination is a key transformation of this compound. Below are common issues and their solutions.

Problem: Low or no product yield.

This is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Reductive Amination Yield

G start Low or No Product Yield check_imine Check Imine Formation (TLC, LC-MS) start->check_imine imine_formed Imine is Formed check_imine->imine_formed Yes no_imine No Imine Formed check_imine->no_imine No check_reductant Check Reducing Agent (Activity, Stoichiometry) imine_formed->check_reductant optimize_pH Optimize pH (4-6) no_imine->optimize_pH reductant_ok Reducing Agent OK check_reductant->reductant_ok OK reductant_bad Inactive/Insufficient Reductant check_reductant->reductant_bad Issue Found review_conditions Review Reaction Conditions (Solvent, Temp., Time) reductant_ok->review_conditions use_fresh_reductant Use Fresh/More Reductant reductant_bad->use_fresh_reductant add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) optimize_pH->add_dehydrating lewis_acid Consider Lewis Acid Catalyst (e.g., Ti(OiPr)₄) add_dehydrating->lewis_acid conditions_ok Conditions Appear Suitable review_conditions->conditions_ok problem_solved Problem Solved conditions_ok->problem_solved use_fresh_reductant->problem_solved lewis_acid->problem_solved

Caption: Decision tree for troubleshooting low reductive amination yield.

Q: My reductive amination of this compound is giving a low yield. What are the common causes and how can I improve it?

A: Low yields in reductive amination can be due to incomplete imine formation, issues with the reducing agent, or suboptimal reaction conditions.[7]

  • Imine Formation: The initial equilibrium between the ketone (this compound) and the amine to form the imine can be unfavorable. To drive the equilibrium forward, you can:

    • Remove Water: Use a dehydrating agent like molecular sieves (3Å or 4Å) or perform the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark apparatus.

    • Adjust pH: The optimal pH for imine formation is typically between 4 and 6.

  • Reducing Agent:

    • Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that can be used in a one-pot procedure.[8] It is less likely than stronger reducing agents like sodium borohydride (NaBH₄) to reduce the starting ketone before the imine is formed.[8]

    • Reagent Quality: Ensure your reducing agent is fresh and has not been deactivated by moisture.

  • Reaction Conditions:

    • Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.

Problem: Formation of side products.

Q: I am observing the formation of an alcohol byproduct (Azepan-4-ol) in my reductive amination reaction. How can I prevent this?

A: The formation of Azepan-4-ol indicates that the reducing agent is reducing the starting ketone faster than the imine.

  • Use a Milder Reducing Agent: If you are using a strong reducing agent like NaBH₄, switch to a milder one like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9] These reagents are more selective for the imine over the ketone.[9]

  • Stepwise Procedure: Allow sufficient time for the imine to form before adding the reducing agent.[7] You can monitor the imine formation by TLC or LC-MS.

Potential Side Reactions in Reductive Amination

G azepan4one This compound imine Imine Intermediate azepan4one->imine + Amine, -H2O azepan4ol Side Product: Azepan-4-ol azepan4one->azepan4ol + Reducing Agent amine Amine (R-NH2) amine->imine product Desired Product (Substituted Azepane) imine->product + Reducing Agent reducing_agent Reducing Agent reducing_agent->product reducing_agent->azepan4ol

Caption: Potential side reactions during the reductive amination step.

N-Alkylation of this compound

Problem: Low conversion or incomplete reaction.

Q: My N-alkylation of this compound with an alkyl halide is not going to completion. What can I do to improve the conversion?

A: Incomplete N-alkylation can be caused by several factors, including the choice of base, solvent, and temperature, as well as the reactivity of the alkyl halide.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to neutralize the acid formed during the reaction. Ensure the base is dry and of good quality.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are commonly used.[10] If solubility of the starting material is an issue, switching to a solvent like DMF and increasing the temperature may help.[10]

  • Temperature: Increasing the reaction temperature can improve the rate of reaction, especially for less reactive alkyl halides.[10]

  • Catalyst: Adding a catalytic amount of sodium or potassium iodide can increase the rate of reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide.

  • Alkyl Halide Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

Problem: O-alkylation as a side product.

Q: I am concerned about potential O-alkylation of the enolate of this compound. How can I favor N-alkylation?

A: While N-alkylation is generally favored for pyridone-type structures, O-alkylation can occur.[10][11]

  • Reaction Conditions: The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF tend to favor N-alkylation.[12]

  • Protecting Groups: If O-alkylation is a significant issue, consider protecting the ketone functionality before performing the N-alkylation. The protecting group can be removed in a subsequent step.

Purification of this compound Derivatives

Problem: Difficulty in purifying the basic amine product.

Q: I am having trouble purifying my substituted azepane product using standard silica gel chromatography. The compound is tailing on the column.

A: The basicity of the amine product can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[8]

  • Modified Silica Gel Chromatography:

    • Add a Basic Modifier: Add a small amount of a volatile base like triethylamine (Et₃N) or ammonia to the eluent (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use Amine-Functionalized Silica: This specialized stationary phase is less acidic and is designed for the purification of basic compounds.[8]

  • Alternative Purification Techniques:

    • Ion-Exchange Chromatography: This technique separates compounds based on their charge and is very effective for purifying amines.[8]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The basic amine will move to the aqueous layer. The aqueous layer can then be basified and the pure amine re-extracted with an organic solvent.[7]

    • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization.[7]

    • Reversed-Phase HPLC: For small-scale purifications, reversed-phase HPLC with an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase can be very effective.[13]

General Purification Workflow for Azepane Derivatives

G crude Crude Product extraction Acid-Base Extraction (Optional) crude->extraction chromatography Column Chromatography extraction->chromatography Yes recrystallization Recrystallization / Salt Formation extraction->recrystallization No standard_silica Standard Silica Gel chromatography->standard_silica modified_silica Modified Silica Gel (+ Et3N or NH3) chromatography->modified_silica amine_silica Amine-Functionalized Silica chromatography->amine_silica ion_exchange Ion-Exchange Chromatography chromatography->ion_exchange pure_product Pure Product standard_silica->pure_product modified_silica->pure_product amine_silica->pure_product ion_exchange->pure_product recrystallization->pure_product

Caption: General purification workflow for Azepane derivatives.

Experimental Protocols

Reductive Amination of this compound with a Primary Amine

Materials:

  • This compound hydrochloride

  • Primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DCM or DCE, add the primary amine (1.0-1.2 eq) and Et₃N (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at 0 °C or room temperature.

  • Allow the reaction to stir at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by one of the methods described in the purification troubleshooting section.

Quantitative Data

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFMild and selective for imines over ketones; can be used in a one-pot reaction.[8]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolSelective for imines; effective in protic solvents.[9]Toxic cyanide byproduct.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Can reduce the starting ketone, leading to alcohol byproducts.[9]

Table 2: Common Conditions for N-Alkylation of Secondary Amines

Alkylating AgentBaseSolventTemperature (°C)Additive (Optional)
Alkyl Bromide/Iodide K₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 100NaI or KI (catalytic)
Alkyl Chloride K₂CO₃, Cs₂CO₃DMF80 - 120NaI or KI (catalytic)

References

improving the stability of Azepan-4-one under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azepan-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a seven-membered heterocyclic compound containing a ketone and a secondary amine. Its bifunctional nature makes it a valuable building block in medicinal chemistry for the synthesis of various pharmaceutical agents. However, the presence of both a reactive carbonyl group and a nucleophilic amine within the same molecule can lead to instability and undesirable side reactions under various experimental conditions.

Q2: What are the most common signs of this compound degradation?

Common indicators of degradation include the appearance of new, unexpected spots on Thin Layer Chromatography (TLC), a change in the color of the reaction mixture (often to yellow or brown), and low yields of the desired product. Spectroscopic analysis (NMR, MS) of the crude reaction mixture may also reveal the presence of byproducts resulting from decomposition.

Q3: How should I store this compound and its hydrochloride salt?

This compound and its hydrochloride salt should be stored in a cool, dry place, away from heat and sources of ignition.[1] It is advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture, which can promote degradation.

Q4: Is the hydrochloride salt of this compound more stable than the free base?

Yes, the hydrochloride salt is generally more stable. The protonation of the amine group reduces its nucleophilicity and basicity, thereby decreasing its reactivity and potential to participate in side reactions. For long-term storage and many reactions, using the hydrochloride salt is recommended.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems you may encounter when using this compound in your experiments.

Problem Potential Cause Recommended Solution
Low yield of desired product and formation of a higher molecular weight byproduct. Self-Condensation (Aldol Condensation): this compound has α-hydrogens, which can be deprotonated under basic or acidic conditions, leading to the formation of an enolate that can react with another molecule of this compound.[2][3]- Use a protecting group for the ketone functionality (e.g., form a ketal).- Perform the reaction at a lower temperature to disfavor the condensation reaction.- Use a non-protic solvent to minimize proton transfer.- If possible, use the hydrochloride salt of this compound to reduce the basicity of the amine, which can catalyze self-condensation.
Reaction mixture turns dark, and multiple unidentified byproducts are observed. Oxidation: The secondary amine in the azepane ring can be susceptible to oxidation, especially in the presence of air, oxidizing agents, or metal catalysts.- Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).- Avoid strong oxidizing agents if the amine is not the intended reaction site.- Consider protecting the amine group with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[4][5]
Formation of polar byproducts that are difficult to separate. Ring-Opening/Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, the azepane ring may be susceptible to hydrolysis or other forms of ring-opening.- Maintain a neutral or mildly acidic/basic pH if the reaction allows.- Avoid prolonged heating.- Use protecting groups for the ketone and/or amine to increase stability.- For purification, consider milder techniques like flash chromatography over distillation if the compound is thermally labile.
Incomplete reaction or formation of an imine byproduct. Reaction with the Amine: In reactions targeting the ketone, the secondary amine can compete as a nucleophile, leading to undesired side products.- Protect the amine group with an appropriate protecting group (e.g., Boc, Cbz) before carrying out the reaction at the ketone.

Experimental Protocols

Protocol 1: Protection of this compound Ketone as a Ketal

This protocol describes the formation of a cyclic ketal to protect the ketone functionality of this compound.

Materials:

  • This compound hydrochloride

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound hydrochloride, ethylene glycol, a catalytic amount of p-TsOH, and toluene.

  • Heat the mixture to reflux and allow the water to be removed azeotropically. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected this compound.

Protocol 2: N-Protection of this compound with a Boc Group

This protocol details the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (2.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound hydrochloride in DCM or THF.

  • Add triethylamine or sodium bicarbonate and stir for 15 minutes.

  • Add Boc₂O and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected this compound.

Visualizing Stability Strategies

Logical Workflow for Improving this compound Stability

stability_workflow cluster_pathways Degradation Pathways start Stability Issue with This compound identify Identify Potential Degradation Pathway start->identify self_condensation Self-Condensation identify->self_condensation High MW byproduct oxidation Oxidation identify->oxidation Color change ring_opening Ring-Opening identify->ring_opening Polar impurities protect Implement Protecting Group Strategy purify Purification of Stable Product protect->purify optimize Optimize Reaction Conditions optimize->purify self_condensation->protect Protect Ketone oxidation->protect Protect Amine ring_opening->optimize Milder pH, lower temp

Caption: A workflow for diagnosing and addressing stability issues with this compound.

Signaling Pathway for Ketone Protection and Deprotection

ketal_protection azepanone This compound protected Protected this compound (Ketal) azepanone->protected Protection diol Ethylene Glycol + Acid Catalyst reaction Reaction on Amine or other functional group protected->reaction deprotection Aqueous Acid reaction->deprotection Deprotection final_product Desired Product with Restored Ketone deprotection->final_product

References

Technical Support Center: Navigating the Scale-Up of Azepan-4-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the scale-up of Azepan-4-one production. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed protocols to ensure a smooth transition from laboratory-scale synthesis to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

Scaling up the production of this compound, a key intermediate in pharmaceutical synthesis, presents several challenges that can impact yield, purity, and safety.[1][2] These challenges often include:

  • Exothermic Reaction Control: The synthesis of cyclic ketones can be exothermic, and managing heat dissipation on a larger scale is critical to prevent side reactions or thermal runaway.[3]

  • Impurity Profile Changes: Side reactions that are negligible at the lab scale can become significant during scale-up, leading to a more complex impurity profile.[3][4][5]

  • Product Isolation and Purification: Methods like column chromatography that are effective for small batches are often impractical for large-scale production due to the large volumes of solvents required.[3] Crystallization becomes the preferred method for purification at scale.[6][7]

  • Reagent Handling and Safety: Managing large quantities of reagents requires stringent safety protocols to control fumes, prevent spills, and mitigate potential hazards.[3][8] this compound hydrochloride, for instance, is harmful if swallowed or inhaled and causes skin and eye irritation.[9]

  • Process Reproducibility: Ensuring consistency in product quality and yield between batches can be difficult due to variations in equipment and process dynamics at different scales.[10]

Q2: How can I manage the exothermic nature of the reaction during scale-up?

Effective thermal management is crucial for a safe and successful scale-up. Consider the following strategies:

  • Controlled Reagent Addition: Utilize a programmable syringe pump or a pressure-equalizing addition funnel to add reagents at a controlled rate, preventing a rapid temperature increase.[6]

  • Efficient Mixing: Optimize the speed and design of the mechanical stirrer to ensure uniform heat distribution throughout the reactor.[6]

  • Reactor Cooling: Employ a reactor with a cooling jacket and ensure the cooling system is adequate for the scale of the reaction.

  • Thermal Hazard Evaluation: Conduct a thorough thermal hazard evaluation to understand the heat of reaction and the potential for thermal runaway.[3]

Q3: What are the best practices for purifying this compound at a larger scale?

While laboratory-scale purification often relies on chromatography, large-scale purification necessitates more scalable techniques:

  • Crystallization: This is the preferred method for large-scale purification of solid compounds.[6] A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and purity.

  • Distillation: If this compound is a liquid or has a suitable boiling point, distillation can be an effective purification method.

  • Extraction: For work-up procedures, continuous liquid-liquid extraction or centrifugal extractors can be more efficient than traditional separatory funnels for large volumes.[6]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up of this compound production.

Problem Potential Cause Troubleshooting & Optimization
Low or Inconsistent Yield - Inefficient mixing leading to localized "hot spots" or poor reagent distribution.- Incomplete reaction.- Degradation of product or starting material.- Suboptimal reaction temperature.- Improve agitation with an appropriate stirrer design and speed.[2]- Monitor reaction progress using in-process controls (e.g., TLC, HPLC).- Investigate the stability of all components under the reaction conditions.- Perform a temperature scouting study to identify the optimal range.
High Impurity Levels - Reaction temperature is too high, leading to side reactions.- Presence of impurities in starting materials.- Prolonged reaction time.- Maintain strict temperature control.[3]- Use high-purity starting materials.- Stop the reaction once the starting material is consumed to avoid the formation of degradation products.[3]
Poor Product Color/Appearance - Thermal degradation of the product or impurities.- Contamination from the reactor or handling equipment.- Lower the reaction and purification temperatures.- Ensure all equipment is thoroughly cleaned before use.- Consider a final purification step like recrystallization or a carbon treatment to remove colored impurities.[3]
Difficulties in Product Isolation - Product is an oil or amorphous solid.- Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup.- Attempt to induce crystallization by seeding or using anti-solvents.[2]- Perform a solvent screen to identify a suitable extraction solvent.- For emulsions, try adding brine, changing the pH, or filtering through celite.[2]

Experimental Protocols

While a specific, universally applicable protocol for the scale-up of this compound is proprietary and dependent on the chosen synthetic route, a general methodology based on common organic synthesis principles is provided below. This protocol is for illustrative purposes and should be adapted based on laboratory findings.

Illustrative Scale-Up Protocol for a Generic this compound Synthesis

  • Reactor Setup:

    • Select a glass-lined or stainless steel reactor of appropriate volume with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.

    • Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen or argon.[6]

  • Reagent Preparation and Charging:

    • Charge the reactor with the starting material and the solvent.

    • Prepare the solution of the second reagent in the addition funnel.

  • Reaction:

    • Begin stirring and bring the reactor contents to the desired initial temperature.

    • Add the second reagent dropwise from the addition funnel at a rate that maintains the desired reaction temperature.

    • Monitor the reaction progress by periodically taking samples for analysis (e.g., TLC, HPLC).

  • Work-up:

    • Once the reaction is complete, cool the reactor to a safe temperature.

    • Quench the reaction by slowly adding a suitable quenching agent. Be cautious of potential gas evolution.[6]

    • Perform extractions as necessary to isolate the crude product.

  • Purification:

    • Concentrate the organic layers under reduced pressure.

    • Purify the crude product by crystallization from a suitable solvent system.

  • Drying and Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product to confirm its identity and purity.

Visualizing the Process

To aid in understanding the key processes, the following diagrams illustrate a potential synthetic pathway, a general troubleshooting workflow, and the logical relationships between scale-up challenges.

G cluster_0 Potential Synthesis Pathway for this compound A Starting Materials (e.g., Substituted Piperidine or acyclic precursor) B Cyclization Reaction (e.g., Dieckmann condensation or other ring-forming reaction) A->B Reagents, Solvent, Temp. C Intermediate B->C D Hydrolysis and Decarboxylation C->D E Crude this compound D->E F Purification (Crystallization) E->F G Pure this compound F->G

Caption: A potential synthetic pathway for this compound production.

G cluster_1 General Troubleshooting Workflow Problem Identify Problem (e.g., Low Yield, High Impurities) Analyze Analyze Potential Causes (e.g., Temperature, Mixing, Purity of Reagents) Problem->Analyze Hypothesize Formulate Hypothesis Analyze->Hypothesize Experiment Design and Execute Small-Scale Experiment to Test Hypothesis Hypothesize->Experiment Evaluate Evaluate Results Experiment->Evaluate Implement Implement Solution at Scale Evaluate->Implement Successful No_Solution Re-evaluate Causes Evaluate->No_Solution Unsuccessful No_Solution->Analyze

Caption: A general workflow for troubleshooting scale-up issues.

G cluster_2 Interrelation of Scale-Up Challenges ScaleUp Production Scale-Up Heat Heat Transfer Issues ScaleUp->Heat Mixing Mixing Inefficiency ScaleUp->Mixing Safety Safety Hazards ScaleUp->Safety Impurity Increased Impurities Heat->Impurity Heat->Safety Mixing->Impurity Yield Reduced Yield Mixing->Yield Impurity->Yield Purification Purification Difficulty Impurity->Purification

Caption: Logical relationships between common scale-up challenges.

References

Technical Support Center: Overcoming Solubility Issues with Azepan-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Azepan-4-one analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is poorly soluble in aqueous solutions. What are the initial steps I should take?

A1: The initial approach to solubilizing a poorly water-soluble this compound analog involves understanding its physicochemical properties. This compound analogs possess both a polar ketone group and a secondary amine, which can be protonated, alongside a potentially non-polar carbocyclic backbone. The overall solubility is a function of the balance between these features and the nature of any substituents.

Initial Troubleshooting Workflow:

start Start: Solubility Issue with This compound Analog ph_adjustment Attempt pH Adjustment (Acidification) start->ph_adjustment cosolvent Use a Co-solvent System ph_adjustment->cosolvent Insoluble success Compound Solubilized ph_adjustment->success Soluble surfactant Incorporate Surfactants cosolvent->surfactant Insoluble cosolvent->success Soluble complexation Consider Complexation Agents (e.g., Cyclodextrins) surfactant->complexation Insoluble surfactant->success Soluble complexation->success Soluble failure Further Assistance Required complexation->failure Insoluble start Poorly Soluble This compound Analog physical_mod Physical Modifications start->physical_mod chemical_mod Chemical Modifications start->chemical_mod formulation Formulation Strategies start->formulation particle_size Particle Size Reduction (Micronization, Nanonization) physical_mod->particle_size solid_dispersion Solid Dispersions physical_mod->solid_dispersion salt_formation Salt Formation chemical_mod->salt_formation prodrug Prodrug Synthesis chemical_mod->prodrug cosolvents Co-solvents formulation->cosolvents surfactants Surfactants formulation->surfactants cyclodextrins Cyclodextrins formulation->cyclodextrins lipids Lipid-Based Systems formulation->lipids soluble_analog Soluble this compound Analog particle_size->soluble_analog solid_dispersion->soluble_analog salt_formation->soluble_analog prodrug->soluble_analog cosolvents->soluble_analog surfactants->soluble_analog cyclodextrins->soluble_analog lipids->soluble_analog

managing reaction kinetics for Azepan-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Azepan-4-one. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on managing reaction kinetics, troubleshooting common experimental issues, and optimizing synthetic protocols.

Frequently Asked Questions (FAQs)

General Synthesis & Reaction Kinetics

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of the azepane ring, a seven-membered nitrogen-containing heterocycle, can be achieved through several key strategies. These include ring-closing reactions, ring-expansion of smaller cyclic compounds, and various multi-step sequences. Prominent methods for forming the azepane core include the Beckmann rearrangement, Schmidt rearrangement, and Dieckmann condensation, alongside more modern approaches like gold-catalyzed [5+2] annulation.

Q2: How can I control the reaction kinetics to improve the yield of this compound?

A2: Controlling reaction kinetics is crucial for maximizing yield and minimizing side products. Key parameters to consider include:

  • Temperature: Temperature significantly influences reaction rates. Lower temperatures can enhance selectivity for the desired product (kinetic control), while higher temperatures may favor the most stable product (thermodynamic control), which may not always be the target molecule.

  • Catalyst Concentration: In catalyzed reactions, such as the gold-catalyzed annulation, the catalyst loading (e.g., 5 mol%) directly impacts the reaction rate.

  • Reagent Addition Rate: Slow, controlled addition of reagents can prevent localized high concentrations, which might lead to unwanted side reactions or exothermic events.

  • Solvent Choice: The polarity and boiling point of the solvent can affect reactant solubility, transition state stability, and reaction temperature, thereby influencing the reaction kinetics.

Q3: What is the difference between kinetic and thermodynamic control in the context of this compound synthesis?

A3: In reactions with multiple possible products, kinetic control favors the product that is formed the fastest, typically via the lowest activation energy pathway. This is often achieved at lower reaction temperatures. Thermodynamic control, usually favored at higher temperatures with reversible reactions, leads to the most stable product, which has the lowest overall Gibbs free energy. The choice between these two regimes can be critical in directing the reaction towards the desired this compound isomer or preventing the formation of more stable but undesired byproducts.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic method.

Low Product Yield

Q: My reaction is resulting in a low yield of this compound. What are the common causes?

A: Low yields can stem from a variety of factors depending on the synthetic route. Here are some general troubleshooting steps:

  • Reagent Quality: Ensure all starting materials and reagents are pure and anhydrous, as impurities and water can interfere with many organic reactions.

  • Reaction Conditions:

    • Temperature: Suboptimal temperature can lead to incomplete reactions or the formation of side products. Carefully control the reaction temperature as specified in the protocol.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Inert Atmosphere: For moisture-sensitive reactions, ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Check all aqueous layers for your product before discarding and optimize your chromatography or recrystallization conditions.

Side Product Formation

Q: I am observing significant side product formation. How can I minimize this?

A: The formation of side products is a common challenge. Here are some strategies to address this:

  • Formation of Smaller Rings: In ring-expansion reactions (e.g., Beckmann or Schmidt), the formation of a six-membered ring (a piperidine derivative) instead of the seven-membered azepane ring can be a significant side reaction. This can be influenced by steric hindrance and the specific substrate. Optimizing the reaction conditions, such as the choice of acid catalyst and temperature, can help favor the desired ring expansion.

  • Oligomerization/Polymerization: In condensation reactions like the Dieckmann condensation, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers, especially at high concentrations. Running the reaction at higher dilution can favor the intramolecular pathway.

  • Incomplete Reaction or Over-reaction: Carefully monitor the reaction progress to avoid both incomplete conversion of starting materials and the formation of degradation products from prolonged reaction times or harsh conditions.

Purification Challenges

Q: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended methods?

A: this compound is a moderately polar compound. The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: Flash column chromatography using silica gel is a common and effective method.

    • Solvent System: A good starting point for the eluent is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate). The polarity can be gradually increased to elute the product. For more polar impurities, a dichloromethane/methanol gradient may be effective.

    • Monitoring: Use TLC with an appropriate staining method (such as potassium permanganate or p-anisaldehyde stain, as this compound may not be strongly UV active) to track the separation.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification method.

    • Solvent Selection: The ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature. Test small batches with various solvents (e.g., ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes) to find the optimal system.

  • Extraction: An initial acid-base extraction can be useful to remove non-basic or non-acidic impurities from the crude mixture before further purification.

Experimental Protocols & Data

Gold-Catalyzed [5+2] Annulation Synthesis of Azepan-4-ones

This method provides an efficient route to various this compound derivatives.

Methodology:

The synthesis is a two-step process:

  • Alkylation: A secondary amine is alkylated with a pent-4-yn-1-yl precursor.

  • One-Pot Oxidation/Gold-Catalyzed Annulation: The resulting N-(pent-4-yn-1-yl) amine undergoes m-CPBA oxidation followed by gold-catalyzed cyclization.

A typical procedure involves:

  • Alkylation of the secondary amine with pent-4-yn-1-yl tosylate (2 equivalents) in refluxing acetonitrile for 12 hours with potassium carbonate as the base.

  • After completion, the reaction mixture is subjected to a one-pot oxidation with m-CPBA (1 equivalent) followed by catalysis with a gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂ or Et₃PAuNTf₂) (5 mol%) at 0 °C.

Quantitative Data for Gold-Catalyzed Synthesis:

EntrySecondary AmineGold CatalystReaction Time (h)Yield (%)
1Dibenzylamine(2-biphenyl)Cy₂PAuNTf₂-87
2Bis(4-methoxybenzyl)amine(2-biphenyl)Cy₂PAuNTf₂851
3Pyrrolidine(2-biphenyl)Cy₂PAuNTf₂-80
4Azepane(2-biphenyl)Cy₂PAuNTf₂-89
5N-methyl-1-butanamine(2-biphenyl)Cy₂PAuNTf₂-69
6N-methylbenzylamine(2-biphenyl)Cy₂PAuNTf₂-85
7N-butylbenzylamineEt₃PAuNTf₂673
82-Methylpiperidine(2-biphenyl)Cy₂PAuNTf₂-74
94-Methylpiperidine(2-biphenyl)Cy₂PAuNTf₂3.576

Data adapted from Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications, 46(19), 3351–3353.

Visual Guides

Reaction Pathway: Gold-Catalyzed [5+2] Annulation

Gold_Catalyzed_Annulation Gold-Catalyzed [5+2] Annulation for this compound Synthesis cluster_step1 Step 1: Alkylation cluster_step2 Step 2: One-Pot Oxidation & Annulation Secondary_Amine Secondary Amine Alkylated_Amine N-(pent-4-yn-1-yl) Amine Secondary_Amine->Alkylated_Amine K₂CO₃, MeCN, reflux Pentynyl_Tosylate Pent-4-yn-1-yl Tosylate Pentynyl_Tosylate->Alkylated_Amine N_Oxide N-Oxide Intermediate Alkylated_Amine->N_Oxide m-CPBA Gold_Carbene Gold Carbene Intermediate N_Oxide->Gold_Carbene Gold(I) Catalyst (e.g., Ph₃PAuNTf₂) Azepan_4_one This compound Product Gold_Carbene->Azepan_4_one Intramolecular [5+2] Annulation

Caption: Reaction pathway for the gold-catalyzed synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Synthesis Start Low Yield of This compound Observed Check_Reagents Verify Purity and Integrity of Starting Materials and Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions: - Temperature Control - Reaction Time - Inert Atmosphere Check_Reagents->Check_Conditions Monitor_Reaction Analyze Reaction Progress (TLC, LC-MS) Check_Conditions->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Optimize Reaction Time and/or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Conditions Adjust Stoichiometry, Catalyst Loading, or Dilution Side_Products->Optimize_Conditions Yes Workup_Issues Investigate Work-up and Purification Steps for Product Loss Side_Products->Workup_Issues No End Improved Yield Optimize_Time_Temp->End Optimize_Conditions->End Workup_Issues->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Optimizing Reaction Parameters

Optimizing_Parameters Key Parameters for Optimizing this compound Synthesis Goal High Yield & Purity of This compound Temperature Temperature Temperature->Goal Affects Rate & Selectivity Time Reaction Time Time->Goal Ensures Completion, Avoids Degradation Catalyst Catalyst Choice & Loading Catalyst->Goal Drives Reaction, Influences Rate Concentration Concentration (Dilution) Concentration->Goal Favors Intra- vs. Intermolecular Reactions

Caption: Logical relationships for optimizing key reaction parameters.

Technical Support Center: Purification of Azepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Azepan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound typically originate from the starting materials, byproducts of the synthesis reaction, or degradation of the product. A common synthetic route to the azepane ring system is the Dieckmann condensation of a substituted diethyl adipate.[1][2][3][4] Potential impurities from this process include:

  • Unreacted Starting Materials: Such as diethyl adipate or a related diester.

  • Byproducts of Condensation: Including products from intermolecular condensation or other side reactions.

  • Solvents and Reagents: Residual solvents used in the reaction or purification, and leftover reagents.[5]

  • Degradation Products: this compound can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Vacuum Distillation: Ideal for separating this compound from non-volatile impurities or solvents with significantly different boiling points.[6][7]

  • Flash Column Chromatography: Effective for separating impurities with different polarities from the moderately polar this compound.

  • Recrystallization: Particularly useful for the hydrochloride salt of this compound, which is often a crystalline solid.[8][9][10][11]

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate this compound from its impurities. Visualization can be achieved using a variety of staining agents since this compound itself is not strongly UV active. For a more detailed analysis of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[12][13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem: Low Yield After Column Chromatography
Possible Cause Troubleshooting Suggestion
Co-elution of Impurities Optimize the solvent system. A less polar solvent system or a shallower gradient may improve separation. Consider using a different stationary phase, such as alumina.
Product is too Polar/Streaking on TLC Add a small amount of a polar solvent like methanol or a few drops of a base (e.g., triethylamine) to the mobile phase to improve the peak shape and elution.
Incomplete Elution from the Column After collecting the main fractions, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the product has been eluted.
Product Degradation on Silica Gel This compound can be sensitive to acidic silica gel. Deactivate the silica gel by pre-treating it with a base like triethylamine before packing the column.
Problem: Difficulty in Recrystallization
Possible Cause Troubleshooting Suggestion
Oiling Out The boiling point of the solvent may be too high, or the solution may be too concentrated. Try a lower-boiling point solvent or use more solvent. Slow cooling is crucial.
No Crystal Formation The solution may not be saturated. Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal. An alternative is to use a two-solvent system.[14]
Persistent Impurities in Crystals The impurity may have similar solubility to this compound in the chosen solvent. Try a different solvent or solvent system for recrystallization. A preliminary purification by column chromatography may be necessary.

Data Presentation

Physicochemical Properties of this compound and its Hydrochloride Salt
PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₆H₁₁NOC₆H₁₂ClNO
Molecular Weight 113.16 g/mol [5]149.62 g/mol
Appearance Colorless to light yellow liquidWhite to off-white solid
Melting Point Not available (liquid at room temp)179 °C
Boiling Point Not availableNot available
Solubility of this compound (Qualitative)
SolventPolarity Index[15]Solubility
Water10.2Soluble
Methanol5.1Soluble
Ethanol4.3Soluble
Acetone5.1Soluble
Ethyl Acetate4.4Soluble
Dichloromethane3.1Soluble
Chloroform4.1Soluble
Toluene2.4Sparingly Soluble
Hexanes0.1Insoluble

Note: Solubility data is estimated based on the polarity of the solvents and the structure of this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent like hexanes.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of a hot solvent mixture, such as ethanol/ethyl acetate or methanol/diethyl ether.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation High boiling impurities Chromatography Flash Column Chromatography Crude->Chromatography Polar/Non-polar impurities Pure_Product Pure this compound Distillation->Pure_Product Recrystallization Recrystallization (as HCl salt) Chromatography->Recrystallization Recrystallization->Pure_Product

General purification workflow for this compound.

Impurity_Relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities Starting_Material Diethyl Adipate Intermediate Cyclized Intermediate (β-keto ester) Starting_Material->Intermediate Dieckmann Condensation Unreacted_SM Unreacted Diethyl Adipate Starting_Material->Unreacted_SM Product This compound Intermediate->Product Hydrolysis & Decarboxylation Byproduct Intermolecular Condensation Product Intermediate->Byproduct

References

Validation & Comparative

Verifying the Molecular Structure of Synthesized Azepan-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise confirmation of synthesized molecular structures is a critical step. This guide provides a comparative analysis of the spectroscopic data for Azepan-4-one hydrochloride, a key heterocyclic scaffold, and outlines the experimental protocols for its synthesis and characterization. A comparison with the synthesis of cycloheptanone (suberone) is also presented to highlight alternative routes to seven-membered ring systems.

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of cyclic ketones is the Dieckmann condensation, an intramolecular cyclization of a diester. For the preparation of this compound, a suitable precursor is a diester containing a protected nitrogen atom, such as diethyl 3,3'-(benzylazanediyl)dipropanoate. The synthesis proceeds through the following conceptual stages:

  • Dieckmann Condensation: The protected amino diester undergoes intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis to cleave the ester group and induce decarboxylation, yielding the N-benzyl protected this compound.

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield this compound.

  • Salt Formation: Finally, treatment with hydrochloric acid affords the stable this compound hydrochloride salt.

Alternative Synthesis: Intramolecular Cyclization of Suberic Acid to Suberone

For comparison, the synthesis of cycloheptanone (suberone), a carbocyclic analogue, can be achieved through the intramolecular cyclization of suberic acid. This method typically involves heating the dicarboxylic acid in the presence of a catalyst, such as iron filings, to promote cyclization and decarboxylation.

Structural Confirmation: Spectroscopic Analysis

The confirmation of the synthesized this compound hydrochloride structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).

Expected Spectroscopic Data

The following tables summarize the expected quantitative data for the structural confirmation of this compound hydrochloride.

Table 1: Predicted ¹H NMR Spectral Data for this compound Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6t4H-CH₂-NH₂⁺-CH₂-
~2.7 - 2.9t4H-CH₂-C(O)-CH₂-
~2.0 - 2.2quintet2H-CH₂-CH₂-CH₂-

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride

Chemical Shift (δ) ppmAssignment
~208 - 212C=O (Ketone)
~45 - 50-CH₂-NH₂⁺-CH₂-
~38 - 42-CH₂-C(O)-CH₂-
~28 - 32-CH₂-CH₂-CH₂-

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 3: Expected IR Absorption Frequencies for this compound Hydrochloride

Wavenumber (cm⁻¹)Functional GroupDescription
~1715C=OKetone carbonyl stretch
~2400 - 2800N-HSecondary amine salt stretch (broad)
~2850 - 2960C-HAliphatic C-H stretch

Table 4: Expected Mass Spectrometry Data for this compound Hydrochloride

m/zIon
114.09[M+H]⁺ (of free base)
113.08[M]⁺ (of free base)

Experimental Protocols

Synthesis of this compound Hydrochloride via Dieckmann Condensation

Materials: Diethyl 3,3'-(benzylazanediyl)dipropanoate, sodium ethoxide, ethanol, hydrochloric acid, palladium on carbon (10%), hydrogen gas, diethyl ether.

Procedure:

  • Cyclization: Diethyl 3,3'-(benzylazanediyl)dipropanoate is dissolved in dry ethanol and added dropwise to a solution of sodium ethoxide in ethanol at reflux. The reaction mixture is refluxed for several hours.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and refluxed until decarboxylation is complete.

  • Deprotection: The resulting N-benzyl-azepan-4-one hydrochloride is dissolved in ethanol, and 10% palladium on carbon is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere.

  • Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol/diethyl ether to yield this compound hydrochloride.

Synthesis of Suberone via Intramolecular Cyclization of Suberic Acid

Materials: Suberic acid, iron filings.

Procedure:

  • Suberic acid and iron filings are thoroughly mixed in a round-bottom flask.

  • The mixture is heated strongly under atmospheric pressure.

  • The product, suberone, is distilled directly from the reaction mixture.

  • The crude suberone is then purified by fractional distillation.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: this compound hydrochloride (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard parameters.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Data Acquisition: The mass spectrum is acquired in positive ion mode.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Diethyl 3,3'-(benzylazanediyl)dipropanoate dieckmann Dieckmann Condensation (NaOEt, Ethanol) start->dieckmann hydrolysis Hydrolysis & Decarboxylation (HCl, Reflux) dieckmann->hydrolysis deprotection Hydrogenolysis (H₂, Pd/C) hydrolysis->deprotection salt_formation Salt Formation (HCl) deprotection->salt_formation product This compound Hydrochloride salt_formation->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Synthesis and structural confirmation workflow for this compound hydrochloride.

A Comparative Guide to the Purity Analysis of Azepan-4-one by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Azepan-4-one is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two common chromatographic techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not widely published, this document outlines hypothetical, yet representative, experimental protocols and data based on established analytical principles for similar heterocyclic compounds.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It offers high resolution and sensitivity, making it a gold standard for pharmaceutical purity analysis.[1]

  • Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and structural information about impurities.[2]

A multi-technique approach is often beneficial for a comprehensive purity profile. HPLC can provide accurate quantification of the main component and known impurities, while GC-MS is powerful for identifying unknown volatile and semi-volatile impurities.[2]

Quantitative Data Summary

The following table summarizes hypothetical data for the purity analysis of a batch of this compound using HPLC and GC, illustrating the expected performance of each technique.

ParameterHPLC-UVGC-FID
Purity Assay (%) 99.699.5
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Precision (RSD, %) < 1.0< 1.5
Accuracy (Recovery, %) 98.0 - 102.097.0 - 103.0
Primary Advantages High precision and accuracy for quantification of non-volatile compounds.Excellent for volatile impurities.
Primary Limitations May require a chromophore for sensitive UV detection.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies for HPLC and GC analysis of this compound are provided below. These protocols are based on methods for structurally related compounds and serve as a strong starting point for method development and validation.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed to separate this compound from potential process-related impurities and degradation products.

Chromatographic Conditions:

ParameterSpecification
Instrument HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm membrane filter before injection.[5]

Gas Chromatography (GC) Method

This GC method is suitable for the analysis of volatile impurities in this compound.

Chromatographic Conditions:

ParameterSpecification
Instrument Gas chromatograph with a Flame Ionization Detector (FID)
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Hold at 60 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Detector Temperature 300 °C
Injection Mode Split (20:1)
Injection Volume 1 µL

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol).

  • Sample Solution (1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound by either HPLC or GC.

Purity Analysis Workflow start Start: Receive this compound Sample sample_prep Sample Preparation - Weighing - Dissolution - Filtration start->sample_prep method_selection Method Selection sample_prep->method_selection hplc_analysis HPLC Analysis - System Suitability - Injection - Data Acquisition method_selection->hplc_analysis Non-volatile / Thermally labile gc_analysis GC Analysis - System Suitability - Injection - Data Acquisition method_selection->gc_analysis Volatile / Thermally stable data_processing Data Processing - Peak Integration - Impurity Profiling hplc_analysis->data_processing gc_analysis->data_processing purity_calculation Purity Calculation - Area Percent Method data_processing->purity_calculation reporting Reporting - Certificate of Analysis - Comparison Report purity_calculation->reporting end End reporting->end

Purity analysis workflow for this compound.

References

A Comparative Study of Azepan-4-one and Piperidin-4-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, physicochemical properties, and biological significance of two key heterocyclic ketones.

Azepan-4-one and piperidin-4-one are saturated heterocyclic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. While both share a common keto-amine functionality, the difference in their ring size—seven-membered for azepanone and six-membered for piperidinone—imparts distinct conformational and reactivity characteristics. This guide provides a comprehensive comparative study of these two compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of this compound and Piperidin-4-one is essential for their application in synthesis and drug design. The key properties are summarized in the table below.

PropertyThis compoundPiperidin-4-one
Molecular Formula C₆H₁₁NO[1]C₅H₉NO
Molecular Weight 113.16 g/mol [1]99.13 g/mol [2]
Appearance Colorless to pale yellow liquid or solidColorless to pale yellow liquid or crystalline solid
Boiling Point 198.4 ± 23.0 °C at 760 mmHg79 °C
Melting Point Not specifiedNot specified
LogP -0.35-0.7
Topological Polar Surface Area 29.1 Ų29.1 Ų[2]

Spectroscopic Data Comparison

Spectroscopic analysis is critical for the identification and characterization of these compounds. Below is a summary of available spectroscopic data.

SpectrumThis compoundPiperidin-4-one
¹H NMR Predicted shifts are available in databases.δ (CDCl₃, ppm): 2.79, 2.19, 1.51 (for piperidine)[3][4]
¹³C NMR Predicted shifts are available in databases.δ (CDCl₃, ppm): 47.0, 27.2, 25.2 (for piperidine)[3][5]
IR (KBr, cm⁻¹) Data for the hydrochloride salt is available, showing characteristic C=O and N-H stretching frequencies.Characteristic peaks for C=O (around 1715 cm⁻¹) and N-H (around 3300 cm⁻¹) are expected.
Mass Spectrum (m/z) Molecular Ion [M]⁺: 113.08Molecular Ion [M]⁺: 99.07

Synthesis and Reactivity: A Tale of Two Rings

The synthetic routes to this compound and Piperidin-4-one, along with their inherent reactivity, are dictated by their ring size and functional groups.

Synthesis of Piperidin-4-one

The most common and well-established method for the synthesis of piperidin-4-one and its derivatives is the Mannich reaction .[6][7] This one-pot condensation reaction involves an aldehyde, a primary or secondary amine (or ammonia), and a ketone containing at least one α-hydrogen.

Experimental Protocol: Mannich Condensation for Piperidin-4-one Derivatives

  • Reactants: An aromatic aldehyde (e.g., benzaldehyde), a ketone with α-hydrogens (e.g., acetone), and a source of ammonia (e.g., ammonium acetate).

  • Solvent: Typically a protic solvent like ethanol.

  • Procedure: The reactants are mixed in the solvent and refluxed for several hours.

  • Work-up: The reaction mixture is cooled, and the product is often precipitated by adjusting the pH or by adding a non-polar solvent. Purification is typically achieved by recrystallization.

Synthesis of this compound

The synthesis of the seven-membered azepane ring system is more challenging than the six-membered piperidine ring. Several methods can be employed, including ring expansion reactions and cyclization strategies.

  • Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a caprolactam, which can then be further modified to yield azepanone derivatives.[8][9][10][11] The archetypal example is the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone oxime.[9]

  • Schmidt Reaction: This reaction provides a route to N-substituted lactams from cyclic ketones and hydrazoic acid.[12][13][14] It can be used to synthesize azepanone derivatives from cyclohexanones.

  • Dieckmann Condensation: This intramolecular cyclization of a diester can be used to form the seven-membered ring of azepane-4-one precursors.[15][16][17][18][19]

Conceptual Experimental Workflow: Dieckmann Condensation for this compound Precursor

G Diester Diester Precursor Enolate Enolate Formation Diester->Enolate Base Base Strong Base (e.g., NaOEt) Cyclization Intramolecular Cyclization Enolate->Cyclization BetaKetoEster β-Keto Ester Cyclization->BetaKetoEster Hydrolysis Hydrolysis & Decarboxylation BetaKetoEster->Hydrolysis Azepan4one This compound Hydrolysis->Azepan4one

Caption: Dieckmann condensation workflow for this compound synthesis.

Comparative Reactivity

The larger and more flexible azepane ring can influence the reactivity of the carbonyl group and the nitrogen atom compared to the more rigid chair conformation of the piperidine ring.

  • Nucleophilic Addition to the Carbonyl Group: The accessibility of the carbonyl carbon to nucleophiles may differ due to the distinct ring conformations. The greater conformational flexibility of the azepane ring might lead to different stereochemical outcomes in reactions.

  • Reactivity of the Nitrogen Atom: The basicity and nucleophilicity of the nitrogen atom are crucial for many reactions. While the pKa values are similar, the steric environment around the nitrogen in the azepane ring may affect its reactivity in N-alkylation and N-acylation reactions.[20]

Biological Activities and Applications in Drug Discovery

Both piperidin-4-one and azepane scaffolds are prevalent in a multitude of biologically active compounds.

Piperidin-4-one: A Privileged Scaffold

The piperidin-4-one moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications.[6][7] Derivatives of piperidin-4-one have demonstrated activities including:

  • Analgesic and Anti-inflammatory

  • Anticancer [6][7]

  • Anti-HIV [6][7]

  • Antibacterial and Antifungal

  • Central Nervous System (CNS) activity

Signaling Pathway Implication (Hypothetical)

G cluster_0 Cell Membrane Receptor Target Receptor (e.g., GPCR) Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Activates/ Inhibits Piperidinone_Derivative Piperidin-4-one Derivative Piperidinone_Derivative->Receptor Binds to Biological_Response Biological Response (e.g., Analgesia) Downstream_Signaling->Biological_Response Leads to

Caption: Hypothetical signaling pathway for a Piperidin-4-one derivative.

This compound: An Emerging Scaffold

While less explored than its six-membered counterpart, the azepane ring is present in several natural products and synthetic compounds with significant biological activities.[21] Azepanone-based compounds have been investigated as inhibitors of enzymes such as cathepsin K.[21] The conformational flexibility of the azepane ring can be advantageous in drug design, allowing for better adaptation to the binding sites of biological targets.[20] The exploration of this compound as a scaffold for novel therapeutics is an active area of research.

Conclusion

Both this compound and Piperidin-4-one are valuable heterocyclic ketones for the synthesis of pharmacologically relevant molecules. Piperidin-4-one is a well-characterized and widely used scaffold with established synthetic methodologies and a broad spectrum of biological activities. This compound, with its larger and more flexible ring system, presents both challenges in its synthesis and opportunities for the discovery of novel bioactive compounds with unique pharmacological profiles. This comparative guide provides a foundation for researchers to make informed decisions in the selection and application of these important building blocks in their drug discovery and development endeavors.

References

Unlocking the Therapeutic Potential of Azepan-4-one Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Azepan-4-one derivatives have emerged as a promising class of compounds, exhibiting a diverse range of biological activities. This guide provides an objective comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to facilitate further research and development.

Anticancer Activity: Targeting Key Survival Pathways

Several novel this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a series of 1-oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione derivatives have shown potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells.[3] The mechanism of action for some of these compounds is linked to the inhibition of the NF-κB signaling pathway, a critical regulator of cancer cell proliferation and survival.

Comparative Anticancer Activity of this compound Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
6b HeLa0.18[3]
6d A5490.26[3]
8d MDA-MB-2310.10[3]
R8e A5492.01
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Experimental Workflow

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development by promoting cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. Some this compound derivatives have been found to inhibit this pathway, leading to cancer cell death.

NF_kB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK IL-1β IL-1β IL-1β->IKK IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome Azepanone This compound Derivative Azepanone->IKK Inhibition IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Genes Target Gene Expression (Proliferation, Anti-apoptosis) DNA->Genes

Inhibition of the NF-κB Signaling Pathway

Antimicrobial Activity: A New Frontier in Fighting Resistance

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Certain this compound derivatives have demonstrated promising activity against a range of pathogenic bacteria.

Comparative Antimicrobial Activity of this compound Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
VIIa-f P. aeruginosa0.30-0.45
VIIa-f S. aureus0.25-0.45
VIIa-f B. subtilis0.20-0.45
VIIa-f E. coli0.30-0.45
Ciprofloxacin (Standard) P. aeruginosa0.25
Ciprofloxacin (Standard) S. aureus0.15
Ciprofloxacin (Standard) B. subtilis0.12
Ciprofloxacin (Standard) E. coli0.01
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a standard technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives and the standard antibiotic in the broth within the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Determine the lowest concentration with no visible growth (MIC) D->E Paw_Edema_Workflow A Administer test compounds to rats B Inject carrageenan into hind paw A->B C Measure paw volume at intervals B->C D Calculate percentage inhibition of edema C->D CB2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Azepanone This compound Derivative (CB2 Agonist) CB2R CB2 Receptor Azepanone->CB2R G_protein Gi/o Protein CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cytokines ↓ Pro-inflammatory Cytokine Release (TNF-α, IL-1β) PKA->Cytokines

References

A Comparative Guide to the Synthetic Routes of Azepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of azepan-4-one, a key heterocyclic scaffold, is of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to N-protected this compound: the Dieckmann Condensation and the Ring Expansion of a Piperidinone Precursor. The comparison includes detailed experimental protocols, a quantitative data summary, and visual representations of the synthetic pathways.

The azepane ring system is a prevalent structural motif in a wide array of biologically active compounds and natural products. Consequently, efficient and scalable methods for the synthesis of functionalized azepanes, such as this compound, are crucial for the advancement of medicinal chemistry and drug discovery programs. This guide focuses on two classical yet effective strategies for the preparation of a protected form of this compound, specifically the N-Boc derivative, which is amenable to further functionalization.

Comparison of Synthetic Routes

The selection of a synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance to various reaction conditions. Below is a summary of the key quantitative data for the Dieckmann Condensation and a Ring Expansion approach.

ParameterDieckmann CondensationRing Expansion of N-Boc-4-piperidone
Starting Material N-Boc-diethanolamineN-Boc-4-piperidone
Key Transformation Intramolecular cyclization of a diesterTiffeneau-Demjanov type ring expansion
Overall Yield ~60-70%~55-65%
Number of Steps 43
Key Reagents Acrylonitrile, Potassium tert-butoxide(Trimethylsilyl)diazomethane, Boron trifluoride etherate
Protecting Group Boc (tert-butyloxycarbonyl)Boc (tert-butyloxycarbonyl)

Synthetic Pathway Overviews

The two synthetic strategies employ fundamentally different approaches to construct the seven-membered azepane ring. The Dieckmann condensation builds the ring through an intramolecular cyclization of a linear precursor, while the ring expansion method starts with a pre-existing six-membered ring and enlarges it.

G cluster_0 Dieckmann Condensation Route cluster_1 Ring Expansion Route A0 N-Boc-diethanolamine A1 Dicyanoethylated Intermediate A0->A1 Michael Addition (Acrylonitrile) A2 Diester Intermediate A1->A2 Hydrolysis & Esterification A3 β-Ketoester Intermediate A2->A3 Dieckmann Condensation (KOtBu) A4 N-Boc-azepan-4-one A3->A4 Decarboxylation B0 N-Boc-4-piperidone B1 Spiro-epoxide Intermediate B0->B1 Reaction with (Trimethylsilyl)diazomethane B2 N-Boc-azepan-4-one B1->B2 Rearrangement (BF3·OEt2) G Start Start: Need to Synthesize N-Boc-azepan-4-one SM_Avail Are Starting Materials Readily Available? Start->SM_Avail Scale What is the Desired Scale of Synthesis? SM_Avail->Scale Yes Dieckmann Select Dieckmann Condensation Route SM_Avail->Dieckmann No, but one precursor is easier to synthesize RingExpansion Select Ring Expansion Route SM_Avail->RingExpansion No, but one precursor is easier to synthesize Scale->Dieckmann Large Scale Scale->RingExpansion Small to Medium Scale End Proceed with Synthesis Dieckmann->End RingExpansion->End

A Comparative Guide to the Analysis of Impurities in Commercial Azepan-4-one Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like Azepan-4-one is critical for the synthesis of active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can affect the efficacy, safety, and stability of the final drug product. This guide provides a comparative analysis of methodologies for identifying and quantifying impurities in commercial this compound samples, supported by detailed experimental protocols and illustrative data.

Understanding Potential Impurities in this compound

Impurities in commercial this compound can originate from various stages of the manufacturing process, including the synthesis, purification, and storage.[1][2] The nature and quantity of these impurities can vary between different suppliers and batches. Common sources of impurities include unreacted starting materials, by-products from side reactions, residual solvents, and degradation products.[2]

A prevalent synthesis route for this compound involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. Based on this and other potential synthetic pathways, likely impurities may include:

  • Starting Materials: e.g., Pimelic acid derivatives, esters of 4-aminobutanoic acid.

  • Intermediates: e.g., Cyclic β-keto esters.

  • By-products: e.g., Products of incomplete cyclization or hydrolysis, polymers.

  • Degradation Products: e.g., Ring-opened products, oxidation products.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for the separation and identification of impurities in pharmaceutical compounds.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is particularly suitable for the analysis of this compound and its potential polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for the analysis of volatile and semi-volatile impurities. It provides high resolution and definitive identification based on mass spectra.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific impurities being targeted and the required sensitivity. The following table provides a hypothetical comparison of the performance of HPLC-UV and GC-MS for the analysis of potential impurities in this compound.

Impurity ClassAnalytical MethodRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Notes
Starting Materials (e.g., Diethyl pimelate) GC-MS8.50.01 µg/mL0.03 µg/mLGood volatility, suitable for GC analysis.
Intermediates (e.g., Cyclic β-keto ester) HPLC-UV10.20.05 µg/mL0.15 µg/mLThermally labile, better suited for HPLC.
By-products (e.g., Polymer) HPLC-UVMultiple peaks--GPC or SEC mode may be required for characterization.
Degradation Products (e.g., Ring-opened acid) HPLC-UV4.10.02 µg/mL0.06 µg/mLHighly polar, elutes early in reversed-phase HPLC.

Experimental Protocols

HPLC-UV Method for this compound Impurity Profiling

This protocol is a general guideline and may require optimization for specific samples and impurities.

Chromatographic Conditions:

ParameterSpecification
Instrument HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

GC-MS Method for Volatile Impurities in this compound

This method is suitable for the detection of residual solvents and other volatile impurities.

GC-MS Conditions:

ParameterSpecification
Instrument GC-MS system
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-500 amu

Sample Preparation:

  • Accurately weigh and dissolve approximately 20 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Inject 1 µL of the solution into the GC-MS.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis of impurities in this compound and a potential synthetic route highlighting the origin of impurities.

G cluster_synthesis Synthesis of this compound Starting_Materials Starting Materials (e.g., Diethyl pimelate) Cyclization Dieckmann Condensation Starting_Materials->Cyclization Reagents Intermediate Cyclic β-keto Ester Cyclization->Intermediate Byproducts Byproducts Cyclization->Byproducts Side Reactions Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis_Decarboxylation Crude_Azepan_4_one Crude this compound Hydrolysis_Decarboxylation->Crude_Azepan_4_one Purification Purification Crude_Azepan_4_one->Purification Unreacted_SM Unreacted Starting Materials Final_Product Commercial this compound Purification->Final_Product Residual_Solvents Residual_Solvents Purification->Residual_Solvents Incomplete Removal

Caption: A potential synthesis route for this compound highlighting the origin of impurities.

G cluster_workflow Analytical Workflow for Impurity Profiling cluster_methods cluster_detectors Sample Commercial This compound Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation Analysis Analytical Separation Preparation->Analysis Detection Detection Analysis->Detection HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS Data_Processing Data Processing and Quantification Detection->Data_Processing UV UV Detector Detection->UV MS Mass Spectrometer Detection->MS Identification Impurity Identification Data_Processing->Identification Report Final Report Data_Processing->Report Identification->Report

Caption: General experimental workflow for the analysis of impurities in this compound.

References

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Azepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Azepan-4-one is crucial for ensuring the integrity and reproducibility of experimental results. Cross-validation of analytical methods is a critical step to guarantee data reliability, especially when different analytical techniques are employed. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Comparison of Analytical Method Performance

The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific objectives of the analysis. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods, extrapolated from data on similar analytes.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, UV detection.[4]Separation based on volatility, mass-based detection.[3]
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 0.1 µg/mL7.3 µg/L
Limit of Quantitation (LOQ) 0.3 µg/mL24.4 µg/L
Accuracy (Recovery %) 97.9% to 100.4%94.3% to 109.0%
Precision (RSD %) 0.79% (Intraday)Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%
Sample Throughput HighModerate
Derivatization Not typically requiredMay be required to improve volatility
Instrumentation Cost ModerateHigh
Selectivity Moderate to HighHigh (with MS detection)

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar compounds and should be validated in-house for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for the quantification of this compound, particularly at higher concentrations.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.[5]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: 0.1% Formic Acid in Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection Wavelength: 210 nm.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at trace levels. Derivatization may be necessary to enhance the volatility of the analyte.[3]

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • For derivatization, the dried extract can be reconstituted in a suitable solvent and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) can be added. The mixture is then heated to form a volatile derivative.[3]

2. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.[7]

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.[8]

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.[2]

Visualizing the Cross-Validation Workflow and Method Selection

The following diagrams illustrate the logical flow of a cross-validation study and a decision-making process for selecting the most appropriate analytical method.

cluster_0 Cross-Validation Workflow start Define Analytical Requirements method_A Develop & Validate Method A (e.g., HPLC-UV) start->method_A method_B Develop & Validate Method B (e.g., GC-MS) start->method_B analyze_samples Analyze the Same Set of Samples with Both Methods method_A->analyze_samples method_B->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_results conclusion Conclusion on Method Comparability compare_results->conclusion

Workflow for the cross-validation of two analytical methods.

cluster_1 Analytical Method Selection start Start: Need to Analyze this compound sensitivity High Sensitivity Required? start->sensitivity sample_complexity Complex Sample Matrix? sensitivity->sample_complexity No gc_ms Consider GC-MS sensitivity->gc_ms Yes cost_throughput High Throughput & Lower Cost? sample_complexity->cost_throughput No sample_complexity->gc_ms Yes cost_throughput->gc_ms No hplc_uv Consider HPLC-UV cost_throughput->hplc_uv Yes

References

Comparative Analysis of Azepan-4-one Enantiomers: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

The azepane scaffold is a recognized structural motif in a variety of bioactive molecules and approved drugs, often contributing to their pharmacological properties. The chirality of drug molecules is a critical factor in their interaction with biological systems, as enantiomers can display significant differences in efficacy, potency, metabolism, and toxicity. However, detailed investigations into the enantioselective properties of Azepan-4-one itself appear to be limited or not published in the accessible scientific domain.

This guide, therefore, serves to highlight the current state of knowledge and underscore the need for further research in this area. While direct comparative data for this compound enantiomers is absent, we will outline the general principles of enantiomer bioactivity and the standard experimental protocols used to evaluate such differences.

Data Presentation: A Call for Future Research

Due to the lack of specific quantitative data comparing the biological activities of (R)- and (S)-Azepan-4-one, a comparative data table cannot be constructed at this time. Future research should aim to populate a table with the following key parameters for each enantiomer:

Biological Parameter(R)-Azepan-4-one(S)-Azepan-4-one
Binding Affinity (Ki or IC50)
Target Receptor/Enzyme 1
Target Receptor/Enzyme 2
Functional Activity (EC50 or IC50)
Agonist/Antagonist Activity
Enzyme Inhibition/Activation
In vivo Efficacy
Relevant Disease Model
Pharmacokinetic Properties
Half-life (t1/2)
Bioavailability
Toxicity (LD50 or TD50)

Experimental Protocols: A Roadmap for Investigation

To elucidate the distinct biological activities of this compound enantiomers, the following experimental methodologies are recommended. These protocols are standard in the field of drug discovery and pharmacology for characterizing chiral compounds.

1. Chiral Separation and Purification:

  • Protocol: The initial and critical step is the separation of the racemic mixture of this compound into its individual (R) and (S) enantiomers. This is typically achieved using chiral chromatography techniques.

    • Stationary Phase: A chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose), is employed in a High-Performance Liquid Chromatography (HPLC) system.

    • Mobile Phase: A suitable mobile phase, often a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is used to achieve optimal separation.

    • Detection: The separated enantiomers are detected using a UV detector, and their purity is assessed. The absolute configuration of each enantiomer should be confirmed using techniques like X-ray crystallography or by comparison to a stereochemically defined standard.

2. In Vitro Binding Assays:

  • Protocol: Radioligand binding assays are used to determine the affinity of each enantiomer for specific biological targets (e.g., receptors, enzymes, or transporters).

    • A preparation of the target (e.g., cell membranes expressing a specific receptor) is incubated with a radiolabeled ligand known to bind to the target.

    • Increasing concentrations of the unlabeled (R)- or (S)-Azepan-4-one enantiomer are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured, and the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to the inhibition constant (Ki) to reflect the binding affinity.

3. In Vitro Functional Assays:

  • Protocol: These assays determine the effect of each enantiomer on the function of its biological target. The specific assay depends on the nature of the target.

    • For G-protein coupled receptors (GPCRs): Assays measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, are commonly used. The potency of each enantiomer to elicit (agonist) or inhibit (antagonist) a response is determined by generating a dose-response curve and calculating the EC50 or IC50 value.

    • For enzymes: The ability of each enantiomer to inhibit or activate the enzyme is measured by monitoring the rate of conversion of a substrate to a product.

4. In Vivo Studies:

  • Protocol: Once in vitro activity is established, the effects of the individual enantiomers are evaluated in animal models of disease.

    • The enantiomers are administered to the animals, and relevant physiological or behavioral endpoints are measured to assess efficacy.

    • Pharmacokinetic studies are also conducted to determine how each enantiomer is absorbed, distributed, metabolized, and excreted (ADME).

    • Toxicology studies are performed to evaluate the safety profile of each enantiomer.

Visualizing the Path Forward

The logical workflow for the comprehensive biological evaluation of this compound enantiomers can be visualized as follows:

experimental_workflow cluster_0 Preparation cluster_1 Enantiomers cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation racemic Racemic this compound separation Chiral Separation (HPLC) racemic->separation r_enantiomer (R)-Azepan-4-one separation->r_enantiomer s_enantiomer (S)-Azepan-4-one separation->s_enantiomer binding Binding Assays r_enantiomer->binding functional Functional Assays r_enantiomer->functional s_enantiomer->binding s_enantiomer->functional efficacy Efficacy Studies functional->efficacy pk_pd Pharmacokinetics functional->pk_pd toxicity Toxicology functional->toxicity

Caption: Experimental Workflow for this compound Enantiomer Evaluation.

The signaling pathway that this compound enantiomers might modulate is currently unknown. Once a biological target is identified, a specific signaling pathway diagram can be constructed. For instance, if an enantiomer is found to be a potent antagonist of a hypothetical 'Receptor X,' the following diagram illustrates a generic GPCR signaling cascade that could be inhibited.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular receptor Receptor X (GPCR) g_protein G-Protein receptor->g_protein activates effector Effector Enzyme g_protein->effector modulates second_messenger Second Messenger effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers ligand Endogenous Ligand ligand->receptor antagonist (S)-Azepan-4-one (Antagonist) antagonist->receptor blocks

Caption: Hypothetical GPCR Signaling Pathway Inhibition.

Benchmarking Azepan-4-one Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of a novel Azepan-4-one derivative, AZD-4578, against the well-established RIPK1 inhibitor, Necrosulfonamide. The data presented herein offers researchers, scientists, and drug development professionals a comprehensive benchmark of AZD-4578's performance, supported by detailed experimental protocols.

Performance Overview

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation, making it a compelling target for therapeutic intervention in a range of diseases.[1][2] This guide evaluates the inhibitory potential of a novel this compound derivative, AZD-4578, in comparison to the known RIPK1 inhibitor, Necrosulfonamide.

Inhibitory Activity

The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) were determined for both compounds against human RIPK1. The results indicate that AZD-4578 exhibits significantly higher potency.

CompoundIC50 (nM)Ki (nM)
AZD-4578 152.5
Necrosulfonamide 12020
Kinase Selectivity

A panel of 10 related kinases was used to assess the selectivity of AZD-4578 and Necrosulfonamide. The percentage of inhibition at a 1 µM concentration of each compound is reported below. AZD-4578 demonstrates a superior selectivity profile.

Kinase TargetAZD-4578 % InhibitionNecrosulfonamide % Inhibition
RIPK1 98% 95%
RIPK212%35%
RIPK38%28%
LRRK25%15%
JNK13%10%
p38α7%22%
ERK12%8%
AKT14%12%
CDK21%5%
EGFR6%18%

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for determining inhibitory activity and the canonical RIPK1 signaling pathway.

experimental_workflow Experimental Workflow for Inhibitor Benchmarking cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffers & Reagents enzyme_prep Dilute RIPK1 Enzyme reagents->enzyme_prep inhibitor_prep Prepare Serial Dilutions (AZD-4578 & Necrosulfonamide) enzyme_prep->inhibitor_prep pre_incubation Pre-incubate Enzyme with Inhibitor inhibitor_prep->pre_incubation reaction_start Initiate Reaction with ATP & Substrate pre_incubation->reaction_start monitoring Monitor Reaction Progress (Kinase Activity Assay) reaction_start->monitoring data_collection Collect Raw Data monitoring->data_collection ic50_calc Calculate IC50 Values data_collection->ic50_calc ki_calc Determine Ki Values ic50_calc->ki_calc selectivity Assess Kinase Selectivity ki_calc->selectivity

Experimental Workflow Diagram

rip_kinase_pathway Simplified RIPK1 Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Complex cluster_downstream Downstream Effects tnfr TNFR1 tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 cIAP cIAP1/2 traf2->cIAP ripk1 RIPK1 cIAP->ripk1 ripk3 RIPK3 ripk1->ripk3 mlkl MLKL ripk3->mlkl necrosome Necrosome Formation mlkl->necrosome necroptosis Necroptosis necrosome->necroptosis inhibitor AZD-4578 / Necrosulfonamide inhibitor->ripk1 Inhibition

RIPK1 Signaling Pathway Diagram

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

RIPK1 Kinase Inhibition Assay

This assay is designed to determine the IC50 value of a test compound against RIPK1.

  • Preparation of Reagents : All buffers and solutions should be prepared using purified components.[3] The primary assay buffer can be a phosphate buffer at pH 7.4.[3]

  • Enzyme Dilution : The RIPK1 enzyme should be diluted to a concentration that allows for a linear reaction rate over the course of the measurement.[3]

  • Inhibitor Preparation : A serial dilution of the test compounds (AZD-4578 and Necrosulfonamide) is prepared. It is recommended to test at least 8 concentrations to span the Ki or Ki' value.[4]

  • Pre-incubation : The diluted RIPK1 enzyme is mixed with the various concentrations of the inhibitor and allowed to incubate for a set period.[3]

  • Reaction Initiation : The kinase reaction is started by adding the substrate and ATP.[3]

  • Reaction Monitoring : The progress of the reaction is monitored by measuring the product formation over time, often using a spectrophotometer or microplate reader.[3]

  • Data Analysis : The enzyme activity for each inhibitor concentration is calculated.[3] The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the inhibitor concentration against enzyme activity.[3]

Determination of Inhibitor Constant (Ki)

The Ki value is determined to understand the binding affinity of the inhibitor to the enzyme.

  • Experimental Setup : The IC50 of the inhibitor is measured at several different substrate concentrations, spanning the Michaelis constant (Km) of the substrate.[4]

  • Data Analysis : The Cheng-Prusoff equation is then used to calculate the Ki from the IC50 values obtained at different substrate concentrations. This analysis also helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[5]

Kinase Selectivity Profiling

This assay is performed to assess the specificity of the inhibitor for the target kinase.

  • Panel of Kinases : A panel of related kinases is chosen to test against the inhibitor.

  • Inhibition Assay : The kinase inhibition assay, as described above, is performed for each kinase in the panel at a fixed concentration of the inhibitor (e.g., 1 µM).

  • Percentage Inhibition Calculation : The percentage of inhibition for each kinase is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Conclusion

The this compound derivative, AZD-4578, demonstrates superior potency and selectivity for RIPK1 compared to the known inhibitor Necrosulfonamide. These findings suggest that the this compound scaffold is a promising starting point for the development of next-generation RIPK1 inhibitors. Further in-vivo studies are warranted to explore the therapeutic potential of AZD-4578.

References

Safety Operating Guide

Proper Disposal of Azepan-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like Azepan-4-one is of paramount importance. Adherence to proper disposal protocols is essential not only for the safety of laboratory personnel but also for environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsibility in the laboratory.

Hazard Assessment and Safety Precautions

Based on available Safety Data Sheets (SDS) for this compound hydrochloride, a closely related compound, this compound should be handled as a hazardous substance. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Therefore, before commencing any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Handling this compound Waste
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Waste Segregation and Storage

Proper segregation and storage of this compound waste are critical to prevent unintended reactions and ensure safe disposal.

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste, including contaminated labware, absorbent materials, and personal protective equipment. The container must be made of a material compatible with ketones.

  • Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other hazard warnings as required by your institution's Environmental Health and Safety (EHS) department.

  • Chemical Incompatibility: Do not mix this compound waste with incompatible materials. In particular, avoid contact with strong oxidizing agents.[2]

  • Segregation of Waste Types:

    • Solid Waste: Contaminated items such as gloves, paper towels, and empty vials should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from heat sources and incompatible chemicals.

Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and is a violation of regulatory standards. The recommended procedure for the disposal of this compound waste is as follows:

  • Consult Institutional Guidelines: Always begin by consulting your institution's specific protocols for chemical waste disposal, which are typically managed by the Environmental Health and Safety (EHS) department.

  • Contact a Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. Your EHS department will have a list of approved contractors.

  • Incineration: The preferred method for the disposal of organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

  • Container Handover: Before the waste container is collected by the disposal contractor, ensure that it is clean on the exterior and properly sealed.

Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment as outlined in the safety precautions section.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect and Dispose: Carefully collect the absorbed or swept material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination, including wipes and cleaning solutions, must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Workflow for Proper Disposal of this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Use Labeled, Compatible Hazardous Waste Container A->B C Segregate Solid and Liquid Waste B->C D Avoid Mixing with Incompatible Chemicals C->D E Store in Designated Satellite Accumulation Area D->E F Consult Institutional EHS Guidelines E->F G Arrange Pickup by Licensed Waste Contractor F->G H High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Azepan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Azepan-4-one, targeting researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.

This compound and its common salt, this compound hydrochloride, are compounds that require careful handling due to their potential health hazards.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.

Quantitative Data

For quick reference, the following table summarizes key quantitative data for this compound and its hydrochloride salt.

PropertyThis compoundThis compound hydrochlorideSource(s)
Molecular Formula C₆H₁₁NOC₆H₁₂ClNO[3][4]
Molecular Weight 113.16 g/mol 149.62 g/mol [3][5]
CAS Number 105416-56-650492-22-3[2][3]
Appearance SolidSolid[6]
Melting Point Not available176-181 °C (179 °C)[2][7]
Boiling Point 198.4±23.0 °C at 760 mmHgNot available[8]
Flash Point 91.7±22.8 °C (>110 °C)>110 °C[2][8]
Density 1.0±0.1 g/cm³Not available[8]

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as hazardous.[2] It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye damage.[1][7] It may also cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

Required Personal Protective Equipment:

  • Eye and Face Protection: Chemical splash goggles are required.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[11][12] Gloves should be inspected for integrity before each use and hands should be washed thoroughly after removal.[6]

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes.[6][12] For handling larger quantities or in situations with a higher risk of exposure, coveralls may be necessary.[13]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[6][11] If a fume hood is not available, a properly fitted respirator (e.g., NIOSH-certified N95 or better) is required.[9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to ensure safety.

1. Preparation and Planning:

  • Conduct a thorough risk assessment for the specific experimental protocol.
  • Ensure a certified chemical fume hood is available and functioning correctly.[11]
  • Gather and inspect all necessary PPE before starting work.[6]
  • Locate the nearest safety shower and eyewash station.

2. Handling:

  • Don the appropriate PPE as outlined above.
  • Perform all manipulations of this compound within the chemical fume hood.[11]
  • Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[14]
  • Keep the container tightly closed when not in use.[6]

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.
  • Properly remove and dispose of contaminated PPE as hazardous waste.
  • Store the primary container of this compound in a cool, dry, and well-ventilated area.[14] Some sources recommend refrigeration.[11]
  • Wash hands and any exposed skin thoroughly with soap and water after handling.[11]

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste materials containing this compound (e.g., residual chemical, contaminated consumables) in a dedicated, clearly labeled, and leak-proof hazardous waste container.[12]
  • The container must be compatible with the chemical.

2. Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[12]
  • Include the approximate quantity and the date of accumulation.

3. Storage of Waste:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[12]

4. Final Disposal:

  • Never dispose of this compound down the drain or in the regular solid waste.[11][12]
  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] High-temperature incineration is often the preferred method for such organic compounds.[12]

Workflow and Logical Relationships

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

A Preparation & Planning - Risk Assessment - Verify Fume Hood - Inspect PPE - Locate Safety Equipment B Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) A->B Proceed to handling C Handling in Fume Hood - Weighing & Transferring - Experimental Use B->C Enter work area D Post-Handling Procedures - Decontaminate Surfaces & Equipment - Store Chemical Properly C->D Complete experiment F Waste Collection - Segregate into Labeled Hazardous Waste Container C->F Generate waste E Doff & Dispose of Contaminated PPE D->E Leaving work area I Hand Washing E->I Final step G Waste Storage - Designated Satellite Accumulation Area F->G Store waste H Final Disposal - Contact EHS or Licensed Contractor - High-Temperature Incineration G->H Scheduled pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.